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  • Product: N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride
  • CAS: 2172503-18-1

Core Science & Biosynthesis

Foundational

The Strategic Application of N,N,3-Trimethylpyrrolidin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary The transition from flat, sp²-hybridized aromatic rings to highly three-dimensional, sp³-rich scaffolds is a defining hallmark of contemporary drug discovery. Among these advanced building blocks, N,N,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to highly three-dimensional, sp³-rich scaffolds is a defining hallmark of contemporary drug discovery. Among these advanced building blocks, N,N,3-trimethylpyrrolidin-3-amine (CAS: 947149-88-4) has emerged as a highly versatile, sterically encumbered diamine. This whitepaper provides an in-depth technical analysis of its structural profiling, its mechanistic role in target engagement (specifically within Tyk2/JAK inhibitor programs), and the validated synthetic protocols required for its successful incorporation into clinical candidates.

Structural Profiling & Physicochemical Rationale

The selection of N,N,3-trimethylpyrrolidin-3-amine in a medicinal chemistry campaign is rarely arbitrary. It is strategically deployed to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

  • Fraction of sp³ Carbons (Fsp³ = 1.0): The entirely sp³-hybridized nature of this building block increases the 3D character of the parent drug. High Fsp³ correlates strongly with improved aqueous solubility and reduced off-target promiscuity (e.g., lower hERG channel blockade liability).

  • Steric Shielding & Metabolic Stability: The α -methyl group adjacent to the dimethylamine provides critical steric hindrance. This shielding prevents rapid oxidative deamination by Cytochrome P450 enzymes (CYPs) and Monoamine Oxidases (MAOs), significantly extending the molecule's half-life.

  • Conformational Rigidity: The pyrrolidine ring restricts the conformational space of the basic amine, allowing for precise vector projection of the dimethylamino group into solvent-exposed regions of a target's binding pocket.

Quantitative Data Summary
PropertyValue
Chemical Name N,N,3-Trimethylpyrrolidin-3-amine
CAS Registry Number 947149-88-4 (Free base), 2172503-18-1 (Dihydrochloride)
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol (Free base), 201.13 g/mol (2HCl)
Monoisotopic Mass 128.13135 Da
Fraction sp³ (Fsp³) 1.0 (100% sp³ hybridized carbons)
Hydrogen Bond Donors 1 (Secondary ring amine)
Hydrogen Bond Acceptors 2 (Both nitrogen atoms)

Mechanistic Target Engagement: The Tyk2 Paradigm

Recent patent literature highlights the extensive use of N,N,3-trimethylpyrrolidin-3-amine derivatives as potent inhibitors of Tyrosine Kinase 2 (Tyk2) , a member of the Janus kinase (JAK) family [1]. Tyk2 mediates critical immune and inflammatory signaling pathways (e.g., IL-23, Type I IFN), making it a prime target for autoimmune diseases like psoriasis and lupus.

Mechanistic Rationale: In these inhibitor scaffolds, the secondary amine of the pyrrolidine ring typically serves as the attachment point (often via an S_N_Ar reaction to a pyrimidine or pyridine core). The core binds to the ATP-binding pocket (JH1 domain) of Tyk2. Meanwhile, the tertiary dimethylamino group projects outward into the solvent-exposed region, improving solubility, while the 3-methyl group locks the pyrrolidine conformation to minimize the entropic penalty of binding.

Tyk2Pathway Cytokine Cytokine (e.g., IL-23) Receptor Receptor Complex Cytokine->Receptor Tyk2 Tyk2 Kinase (Active) Receptor->Tyk2 STAT STAT Phosphorylation Tyk2->STAT Nucleus Gene Transcription (Autoimmune Response) STAT->Nucleus Inhibitor Tyk2 Inhibitor (Pyrrolidine diamine) Inhibitor->Tyk2 Blocks ATP Pocket

Fig 1. Tyk2-mediated JAK-STAT signaling pathway and the pharmacological intervention point.

Synthetic Methodologies & Experimental Protocols

To utilize this building block, chemists must either synthesize it de novo or incorporate the commercially available dihydrochloride salt [2] into advanced intermediates. Both protocols below are designed as self-validating systems to ensure high yield and purity.

Protocol A: De Novo Synthesis via the Bruylants Reaction

For laboratories needing to synthesize the building block from scratch, the Bruylants reaction is the most robust approach for constructing this sterically congested α -tertiary amine [3].

  • Strecker-type α -aminonitrile formation: React 1-Boc-3-pyrrolidinone with dimethylamine hydrochloride and KCN to form 1-Boc-3-cyano-3-(dimethylamino)pyrrolidine.

    • Causality: The cyanide acts as a temporary, sterically compact nucleophile that efficiently traps the transient iminium ion intermediate.

  • Grignard Addition: Treat the intermediate with methylmagnesium bromide (MeMgBr) in THF at 0 °C to displace the nitrile group.

    • Causality: The α -aminonitrile is uniquely susceptible to nucleophilic displacement by hard organometallics. This allows the construction of the α -tertiary amine without the competitive enolization that would occur if MeMgBr were added directly to the starting ketone.

  • Deprotection: Stir the intermediate in 4N HCl in dioxane to remove the Boc group.

    • Causality: Anhydrous acidic conditions prevent the hydrolysis of the newly formed amine and ensure the product precipitates cleanly as a stable, easily handled dihydrochloride salt.

Protocol B: S_N_Ar Incorporation into a Heteroaryl Core

When building Tyk2 inhibitors, the pyrrolidine nitrogen is frequently coupled to a heteroaryl chloride[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the heteroaryl chloride (1.0 eq) and N,N,3-trimethylpyrrolidin-3-amine dihydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) dropwise at room temperature.

    • Causality: DIPEA is a non-nucleophilic base required to liberate the free base of the pyrrolidine and scavenge the HCl generated during the S_N_Ar process, preventing the acidic degradation of the heteroaryl core.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

    • Causality: The steric bulk of the 3-position methyl group slightly hinders the adjacent pyrrolidine nitrogen. Elevated temperatures are required to overcome this activation energy barrier and drive the reaction to complete conversion.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: LiCl forms highly water-soluble coordination complexes with DMF, effectively stripping residual solvent from the organic phase and preventing DMF carryover.

  • Chiral Purification: Concentrate the organic layer and purify via Supercritical Fluid Chromatography (SFC) using a Chiralpak AD column (Mobile Phase: 35% of 0.1% NH₃·H₂O in EtOH).

    • Causality: Because the 3-position is a chiral center, SFC with a basic modifier ensures sharp peak shapes and baseline resolution of the (R) and (S) enantiomers, which is critical since kinase binding pockets are highly stereospecific.

Workflow Step1 1. Reagent Mixing Heteroaryl-Cl + Pyrrolidine diamine 2HCl in anhydrous DMF Step2 2. Base Addition DIPEA (4.0 eq) to liberate free base and scavenge HCl Step1->Step2 Step3 3. Thermal SNAr 80 °C, 12 h under N2 (Overcomes steric hindrance) Step2->Step3 Step4 4. Aqueous Workup NaHCO3 quench, EtOAc extraction, 5% LiCl wash to remove DMF Step3->Step4 Step5 5. Chiral Purification SFC (e.g., Chiralpak AD) to isolate (R) or (S) enantiomer Step4->Step5

Fig 2. Experimental workflow for the SNAr incorporation and chiral resolution of the pyrrolidine motif.

Conclusion

The strategic incorporation of N,N,3-trimethylpyrrolidin-3-amine represents a sophisticated approach to overcoming both pharmacokinetic and pharmacodynamic hurdles in modern drug design. By leveraging its high Fsp³ character, steric shielding, and conformational rigidity, medicinal chemists can design highly selective, metabolically stable kinase inhibitors. Mastery of its synthetic handling—particularly overcoming the steric hindrance during coupling and resolving its enantiomers—is essential for translating this building block into viable clinical candidates.

References

  • Title: WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL
  • Title: PubChemLite - N,n,3-trimethylpyrrolidin-3-amine dihydrochloride (C7H16N2) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Exploratory

N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride: A Next-Generation Heterocyclic Building Block in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the optimization of small-molecule therapeutics relies heavily on the strategic incorporation of specialized heterocyclic building blocks. N,N,3-Trimethylpyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of small-molecule therapeutics relies heavily on the strategic incorporation of specialized heterocyclic building blocks. N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride (CAS: 2172503-18-1) has emerged as a highly privileged scaffold, particularly in the development of advanced kinase inhibitors and epigenetic modulators. By combining a nucleophilic secondary amine for scaffold attachment with a sterically hindered, basic tertiary amine, this bifunctional molecule acts as a critical vector for modulating both target affinity and physicochemical properties (ADME).

This whitepaper provides an in-depth technical analysis of N,N,3-trimethylpyrrolidin-3-amine dihydrochloride, detailing its structural rationale, synthetic methodologies, and applications in modern drug discovery.

Structural Rationale and Physicochemical Profiling

The utility of N,N,3-trimethylpyrrolidin-3-amine stems from its precise three-dimensional architecture. Historically, medicinal chemists utilized the unmethylated analog, N,N-dimethylpyrrolidin-3-amine, to improve the aqueous solubility of hydrophobic cores, such as in the development of ultrapotent influenza hemagglutinin fusion inhibitors[1] and the EGFR inhibitor Sunvozertinib[2]. However, the introduction of a methyl group at the C3 position creates a quaternary carbon center, fundamentally upgrading the building block's pharmacological profile.

Causality Behind the C3-Quaternary Center
  • Metabolic Shielding: The C3-methyl group sterically blocks cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes from accessing the α -carbon adjacent to the exocyclic amine. This prevents rapid oxidative deamination, significantly extending the in vivo half-life of the resulting drug candidate.

  • Conformational Restriction: The quaternary center restricts the rotational freedom of the dimethylamino group. This "locks" the basic tail into a predictable vector, reducing the entropic penalty upon binding to a target protein.

  • Salt Form Stability: The free base of this aliphatic amine is a volatile, oxidation-prone oil. Supplying it as a dihydrochloride salt ensures stoichiometric precision during high-throughput library synthesis and guarantees long-term shelf stability without hygroscopic degradation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block

PropertyValuePharmacological Implication
Molecular Formula C₇H₁₆N₂ • 2HClEnsures high water solubility for stock solutions.
Molecular Weight 128.22 g/mol (Free base)Low molecular weight limits inflation of the final drug's MW.
pKa (Predicted) ~9.0 (Tertiary), ~10.5 (Secondary)Tertiary amine remains protonated at physiological pH (7.4).
SMILES (Free Base) CC1(CCNC1)N(C)CUseful for in silico docking and cheminformatics.

Table 2: Comparative Advantages of C3-Methylation

FeatureN,N-Dimethylpyrrolidin-3-amineN,N,3-Trimethylpyrrolidin-3-amine
C3 Quaternary Center AbsentPresent
Metabolic Stability Susceptible to α -oxidationBlocked oxidation; superior PK profile
Target Specificity Flexible; binds multiple off-targetsRigid; highly specific vectoring

Mechanistic Role in Target Binding: The Tyk2 Paradigm

In the realm of autoimmune disease therapeutics, small molecule Janus kinase (JAK) and Tyrosine kinase 2 (Tyk2) inhibitors require exquisite selectivity to avoid off-target immunosuppression. N,N,3-trimethylpyrrolidin-3-amine has been successfully deployed in the synthesis of next-generation Tyk2 inhibitors[3].

When conjugated to a heteroaryl core (e.g., a pyrazolo[4,3-c]pyridine or pyrimidine scaffold), the pyrrolidine ring directs the highly basic dimethylamino group outward into the solvent-exposed channel of the kinase ATP-binding pocket. At physiological pH, this protonated tertiary amine forms critical electrostatic interactions (salt bridges) with acidic residues at the lip of the binding site, anchoring the inhibitor and driving sub-nanomolar potency[3]. Furthermore, similar pyrrolidine-based motifs have been pivotal in expanding the chemical space of epigenetic targets, such as RBBP4 antagonists[4].

Tyk2Pathway Cytokine Pro-inflammatory Cytokines (IL-23, Type I IFN) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds Tyk2 Tyk2 Kinase Domain (Active Conformation) Receptor->Tyk2 Allosteric Activation STAT STAT Phosphorylation & Dimerization Tyk2->STAT Phosphorylates Transcription Autoimmune Gene Transcription STAT->Transcription Nuclear Translocation Inhibitor Inhibitor with N,N,3-Trimethylpyrrolidin-3-amine Inhibitor->Tyk2 Blocks ATP Pocket (Amine tail in solvent channel)

Tyk2/JAK-STAT signaling pathway inhibition by N,N,3-trimethylpyrrolidin-3-amine derivatives.

Synthetic Methodologies & Experimental Protocols

The most common method for incorporating this building block into a drug scaffold is via Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling. Below is a self-validating, highly optimized protocol for an SN​Ar reaction with a heteroaryl chloride.

Protocol: SN​Ar Coupling of N,N,3-Trimethylpyrrolidin-3-amine 2HCl

Causality of Reagent Selection:

  • Base (DIPEA, 4.0 eq): Why 4.0 equivalents? Because the building block is a dihydrochloride salt, exactly 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) are consumed instantaneously to liberate the free secondary and tertiary amines. The 3rd equivalent neutralizes the HCl generated during the substitution, and the 4th equivalent ensures the reaction medium remains basic, preventing protonation of the nucleophile which would stall the reaction.

  • Solvent (NMP or DMF): Polar aprotic solvents are required to stabilize the Meisenheimer complex transition state during SN​Ar .

Step-by-Step Self-Validating Workflow:

  • Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroaryl chloride core (1.0 mmol, 1.0 eq) and N,N,3-trimethylpyrrolidin-3-amine dihydrochloride (1.2 mmol, 1.2 eq).

  • Solvation & Basification: Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL). Add DIPEA (4.0 mmol, 4.0 eq) dropwise. Observation: The cloudy suspension will become a homogeneous solution as the free base is liberated.

  • Heating: Seal the vial and heat to 90 °C in an oil bath or heating block for 4 hours.

  • Validation Checkpoint (LC-MS): At t = 4h, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN/H₂O, and analyze via LC-MS.

    • System Logic: Calculate the expected mass: [Mcore​+128.13−35.45+H]+ .

    • Decision Gate: If the starting material UV peak is >5%, increase temperature to 110 °C for 2 additional hours. If product conversion is >95%, proceed to workup.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (3 x 10 mL) to remove NMP and DIPEA salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via Preparative SFC (Supercritical Fluid Chromatography) using a chiral or achiral basic column (e.g., DAICEL CHIRALPAK) with an eluent containing 0.1% NH₃/H₂O to prevent peak tailing of the basic tertiary amine[3].

SynthesisWorkflow Electrophile Heteroaryl Chloride (Core Scaffold) Reaction S_NAr Conditions (DIPEA, NMP, 90°C) Electrophile->Reaction Amine N,N,3-Trimethylpyrrolidin- 3-amine 2HCl Amine->Reaction Validation LC-MS Monitoring (Self-Validation Gate) Reaction->Validation Aliquot analysis Validation->Reaction <95% Conversion (Add heat/time) Product Target Inhibitor (Purified via SFC) Validation->Product >95% Conversion

Workflow for incorporating N,N,3-trimethylpyrrolidin-3-amine via SNAr with self-validating LC-MS.

Conclusion

N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride represents a triumph of rational building block design. By solving the metabolic liabilities of its unmethylated predecessors while retaining the critical basicity required for solvent-channel interactions, it enables medicinal chemists to push the boundaries of potency and pharmacokinetic stability in modern drug discovery.

References

  • WO2023220046A1 - Tyk2 inhibitors - Google Patents. (Details the specific use of N,N,3-trimethylpyrrolidin-3-amine in the synthesis of advanced Tyk2 kinase inhibitors and SFC purification methods).
  • Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry | PNAS. (Demonstrates the utility of related N,N-dimethylpyrrolidin-3-amine fragments in viral fusion inhibitor development).
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. (Highlights the synthesis of Sunvozertinib using pyrrolidin-3-amine derivatives to enhance bioavailability and receptor interactions).
  • Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4) - bioRxiv. (Illustrates the functionalization of quinazoline cores with pyrrolidin-3-amine building blocks for epigenetic targeting).

Sources

Foundational

Molecular weight and formula of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride

An In-Depth Technical Guide to N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride: Molecular Profiling and Synthetic Integration Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride: Molecular Profiling and Synthetic Integration

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the use of conformationally restricted, functionally dense building blocks. N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride has emerged as a critical aliphatic heterocycle in this domain. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of this compound’s physicochemical properties, its structural rationale in drug design, and a self-validating experimental protocol for its integration into pharmaceutical scaffolds, specifically targeting the Tyrosine kinase 2 (TYK2) pathway[1].

Physicochemical Profiling and Molecular Data

Understanding the exact molecular specifications of a building block is the first step in ensuring reproducible synthetic workflows. The dihydrochloride salt form is utilized to maximize bench stability, prevent amine oxidation, and ensure high aqueous solubility prior to reaction.

Below is the consolidated quantitative data for N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride[2][3]:

PropertyValueCausality / Significance
Chemical Name N,N,3-Trimethylpyrrolidin-3-amine dihydrochlorideSystematic IUPAC nomenclature defining the core heterocycle and substitution pattern.
CAS Registry Number 2172503-18-1Unique identifier for the specific dihydrochloride salt form[3].
Molecular Formula (Salt) C₇H₁₈Cl₂N₂Includes the base molecule and two molecules of hydrochloric acid.
Molecular Formula (Base) C₇H₁₆N₂Represents the free, unprotonated amine[2].
Molecular Weight (Salt) 201.14 g/mol Critical for stoichiometric calculations during reaction setup[3].
Monoisotopic Mass (Base) 128.13135 DaUsed for high-resolution mass spectrometry (HRMS) validation[2].
SMILES (Base) CC1(CCNC1)N(C)CTopological string used for computational modeling and docking[2].

Structural Rationale in Drug Design

The architectural logic behind selecting N,N,3-trimethylpyrrolidin-3-amine dihydrochloride is rooted in its stereochemistry and vectorial projection:

  • Conformational Restriction: The geminal disubstitution at the C3 position (a methyl group and a dimethylamine group) creates significant steric bulk. This restricts the flexibility of the pyrrolidine ring, locking the exocyclic tertiary amine into a specific spatial orientation required to occupy tight binding pockets in target proteins.

  • Chirality: The C3 carbon is a chiral center. Depending on the target, either the (R) or (S) enantiomer will exhibit superior pharmacological activity. The racemic building block is typically used in primary synthesis, followed by downstream chiral resolution.

  • Differential Nucleophilicity: The molecule possesses two nitrogen atoms. The secondary amine (N1 of the pyrrolidine ring) is sterically less hindered than the tertiary amine at C3. This differential allows for highly regioselective nucleophilic aromatic substitution (SNAr) at N1, leaving the C3-dimethylamine intact to interact with the biological target (e.g., forming salt bridges in a kinase hinge region).

Experimental Methodology: Synthetic Integration

To incorporate this building block into an active pharmaceutical ingredient (API), a Nucleophilic Aromatic Substitution (SNAr) is typically employed. The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback.

Protocol: Regioselective SNAr Coupling

Objective: Couple N,N,3-trimethylpyrrolidin-3-amine to an aryl chloride scaffold (e.g., a pyrimidine intermediate for TYK2 inhibitors)[1].

Step 1: Reagent Preparation & Salt Neutralization

  • Procedure: Suspend 1.0 equivalent of the aryl chloride and 1.2 equivalents of N,N,3-trimethylpyrrolidin-3-amine dihydrochloride in anhydrous Dimethyl Sulfoxide (DMSO). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The dihydrochloride salt requires base to liberate the free nucleophilic amine. DIPEA is chosen because its steric hindrance prevents it from acting as a competing nucleophile. DMSO, a polar aprotic solvent, is selected for its high dielectric constant, which stabilizes the transition state of the SNAr reaction and accelerates the nucleophilic attack.

Step 2: Thermal Activation

  • Procedure: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Causality: The steric hindrance of the 3-methyl group on the pyrrolidine ring slightly reduces the overall kinetics of the N1 amine. Heating provides the necessary kinetic energy to overcome the activation barrier, driving the substitution to completion.

Step 3: Self-Validation via LC-MS

  • Procedure: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Logic: The reaction is self-validating. You must observe the disappearance of the starting aryl chloride (which possesses a distinct isotopic pattern due to ³⁵Cl/³⁷Cl). The appearance of the product mass (e.g., [M+H]⁺) confirms successful displacement. If the starting material persists, additional DIPEA or extended heating is required.

Step 4: Chiral Purification

  • Procedure: Purify the crude mixture using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD) and a mobile phase of CO₂/Ethanol with 0.1% NH₄OH[1].

  • Causality: Because the starting amine is racemic at C3, the resulting product is a mixture of enantiomers. SFC provides high-resolution separation of the (R) and (S) isomers, which is mandatory for downstream biological testing.

Synthesis_Workflow Step1 Aryl Chloride Scaffold Reaction SNAr Reaction (DMSO, 90°C) Step1->Reaction Step2 Amine 2HCl (CAS 2172503-18-1) Base DIPEA (Neutralization) Step2->Base Deprotonates Base->Reaction Product Target Molecule (LC-MS Verified) Reaction->Product SFC Purification

Fig 1: SNAr synthetic workflow incorporating the pyrrolidine building block.

Pharmacological Application: Target Engagement

Compounds synthesized using N,N,3-trimethylpyrrolidin-3-amine dihydrochloride frequently target the JAK-STAT signaling pathway, specifically acting as TYK2 inhibitors[1].

TYK2 is an intracellular kinase that mediates signaling for various pro-inflammatory cytokines (such as IL-23). When a cytokine binds to its extracellular receptor, TYK2 is activated and subsequently phosphorylates STAT proteins. These phosphorylated STATs dimerize and translocate to the nucleus to drive the transcription of inflammatory genes. By incorporating the sterically tuned pyrrolidine motif, the resulting inhibitors achieve high selectivity for the TYK2 pseudokinase domain, effectively blocking this cascade and offering therapeutic potential for autoimmune diseases.

TYK2_Pathway Cytokine Cytokine (IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT STAT Protein TYK2->STAT Phosphorylates Inhibitor TYK2 Inhibitor (Pyrrolidine Motif) Inhibitor->TYK2 Blocks pSTAT Phosphorylated STAT STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Fig 2: Mechanism of action for TYK2 inhibitors blocking the JAK-STAT signaling pathway.

References

  • PubChemLite - N,n,3-trimethylpyrrolidin-3-amine dihydrochloride (C7H16N2). uni.lu.
  • 2172503-18-1 | N,N,3-trimethylpyrrolidin-3-amine dihydrochloride. ChemScene.
  • WO2023220046A1 - Tyk2 inhibitors. Google Patents.

Sources

Exploratory

The Pyrrolidine-3-Amine Scaffold: A Technical Guide to its Strategic Role in Modern Drug Discovery

Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique structural and physicochemical properties.[1][2] This technical guide provides an in-depth anal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique structural and physicochemical properties.[1][2] This technical guide provides an in-depth analysis of the pyrrolidine-3-amine framework, a specific and highly valuable derivative class. We will explore the fundamental attributes that make this scaffold a preferred choice in drug design, including its three-dimensional character, which allows for comprehensive exploration of pharmacophore space, and the strategic placement of the C3-amine as a versatile anchor for molecular elaboration.[3][4] This guide will detail key synthetic strategies, present in-depth case studies on the development of selective enzyme inhibitors and modulators of protein-protein interactions, and provide field-proven experimental protocols. The narrative is structured from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and the integration of structure-activity relationship (SAR) data to guide rational drug design.

The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle known as pyrrolidine is a recurring motif in a multitude of FDA-approved drugs and natural products.[1][5] Its prevalence is not coincidental but is rooted in a combination of favorable properties that medicinal chemists strategically leverage.

Physicochemical and Structural Properties

The non-planar, sp³-hybridized nature of the pyrrolidine ring is its most significant asset. Unlike flat, aromatic systems, the pyrrolidine scaffold provides a three-dimensional (3D) architecture. This is critical for achieving high-affinity and selective interactions with the complex 3D surfaces of biological targets like enzymes and receptors.[2] The ring exists in a dynamic equilibrium of puckered conformations, a phenomenon often termed "pseudorotation," which allows it to efficiently explore the local pharmacophore space and adapt its shape to optimize binding.[1][3][4] Furthermore, the nitrogen atom within the ring can serve as a hydrogen bond donor when unsubstituted or as a hydrogen bond acceptor when tertiary, providing a crucial interaction point to anchor a molecule within a protein's binding site.[6]

The Significance of the 3-Amino Functional Group

Positioning a primary or secondary amine at the C3 position of the pyrrolidine ring creates a scaffold of immense utility. This amine group serves several key functions:

  • A Vector for Diversity: It acts as a primary attachment point for a wide array of chemical side chains via robust reactions such as amide bond formation, sulfonylation, or reductive amination. This allows for the systematic exploration of the surrounding chemical space to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • A Key Interaction Point: The amine itself, often protonated under physiological conditions, can form strong ionic interactions (salt bridges) or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein, providing a powerful binding contribution.

  • Modulation of Physicochemical Properties: The basicity of the amine enhances aqueous solubility, a critical property for drug candidates.[6] The pKa of this amine can be fine-tuned through the electronic effects of other substituents on the ring or on the amine itself.

Stereochemistry: The Decisive Factor in Biological Activity

The introduction of a substituent at the C3 position creates a stereocenter. The absolute stereochemistry—(R) or (S)—is often critical for biological activity. Enantiomers can exhibit profoundly different potencies, selectivities, and metabolic profiles due to the chiral nature of their protein targets.[3][4] Consequently, stereoselective synthesis is not merely an academic exercise but a fundamental requirement in the development of drug candidates based on the pyrrolidine-3-amine scaffold.[7]

Synthetic Strategies for Pyrrolidine-3-Amine Scaffolds

The efficient and stereocontrolled synthesis of pyrrolidine-3-amine derivatives is paramount for their use in drug discovery programs. Methodologies generally fall into two categories: chiral pool synthesis and de novo asymmetric synthesis.

Chiral Pool Synthesis

This approach leverages naturally occurring, enantiomerically pure starting materials. (S)- or (R)-3-hydroxypyrrolidine, often derived from L- or D-4-hydroxyproline respectively, is a common and commercially available starting point. The hydroxyl group can be converted to a leaving group (e.g., mesylate, tosylate) and subsequently displaced by an azide (followed by reduction) or directly by a protected amine to furnish the desired 3-aminopyrrolidine core.[8] This is a reliable and often scalable method for accessing specific enantiomers.

Asymmetric Synthesis

De novo methods build the pyrrolidine ring from acyclic precursors in a stereocontrolled manner. One of the most powerful methods is the [3+2] cycloaddition reaction between azomethine ylides and electron-deficient alkenes.[5][9] The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the reaction, providing access to a wide range of substituted pyrrolidines.[9]

G cluster_0 Synthetic Approaches to (S)-Pyrrolidine-3-Amine START Acyclic Precursors AS Asymmetric Synthesis (e.g., 1,3-Dipolar Cycloaddition) START->AS Chiral Catalysis CP Chiral Pool (e.g., (S)-3-Hydroxypyrrolidine) CORE (S)-Pyrrolidine-3-Amine Scaffold CP->CORE Functional Group Interconversion AS->CORE Ring Formation DERIV Diverse Drug Candidates CORE->DERIV Derivatization at N-1 and/or C3-Amine G cluster_legend Legend scaffold (3S)-Pyrrolidine-3-amine Core NRI Potency P-gp Efflux carboxamide Carboxamide (9e) High Potency High Efflux scaffold->carboxamide Modify C3-Amine carbamate Carbamate (11b) High Potency Minimal Efflux scaffold->carbamate Modify C3-Amine sulfonamide Sulfonamide (13a) High Potency Moderate Efflux scaffold->sulfonamide Modify C3-Amine key1 Favorable Outcome key2 Unfavorable Outcome G cluster_0 Plk1 Polo-Box Domain (PBD) PBD_Pocket PBD Binding Site Pyrrolidine-Binding Pocket Hydrophobic Channel Inhibition Selective Inhibition of PPI PBD_Pocket->Inhibition Disrupts substrate localization Ligand Pyrrolidine-based Ligand Ligand->PBD_Pocket:f0 High-affinity binding to unique pocket G SYN Synthesis of Pyrrolidine-3-Amine Analogs POT Primary Assay: Target Potency (e.g., NRI IC50) SYN->POT Test Hypothesis 1: Binds Target SEL Secondary Assay: Selectivity Panel (e.g., SERT, DAT) POT->SEL Test Hypothesis 2: Is Selective ADM Tertiary Assay: ADME Properties (e.g., P-gp Efflux) SEL->ADM Test Hypothesis 3: has Drug-like Properties INV In Vivo Model (e.g., Microdialysis) ADM->INV Validate in Animal Model

Sources

Foundational

A Comprehensive Technical Guide to the Aqueous Solubility Profile of N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride

Abstract This technical guide provides an in-depth analysis of the aqueous solubility profile of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the aqueous solubility profile of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this bicyclic amine salt. We will explore the thermodynamic considerations of the dissolution process, the profound influence of pH and temperature, and present detailed, field-proven methodologies for the empirical determination of its solubility. This guide is structured to provide not only the "how" but also the critical "why" behind experimental design, ensuring a robust and reproducible characterization of this compound's behavior in aqueous media.

Introduction to N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride

N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride is a substituted pyrrolidine derivative. As a dihydrochloride salt, it possesses two protonated amine functionalities, which are expected to significantly influence its interaction with polar solvents like water.

Chemical Identity and Structure:

  • IUPAC Name: N,N,3-Trimethylpyrrolidin-3-amine;dihydrochloride[1]

  • Molecular Formula: C₇H₁₈Cl₂N₂ (Note: The free base, N,N,3-trimethylpyrrolidin-3-amine, has the formula C₇H₁₆N₂)[2]

  • Molecular Weight: 201.14 g/mol

  • CAS Number: 2172503-18-1

The molecular structure features a pyrrolidine ring, a saturated five-membered heterocycle containing one nitrogen atom. This core is substituted with a tertiary amine and a methyl group at the 3-position. The presence of two amine groups allows for the formation of a dihydrochloride salt, enhancing its polarity.

Theoretical Framework for Aqueous Solubility

The dissolution of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride in water is a complex process governed by thermodynamics and the interplay of intermolecular forces. As an ionic compound, its solubility is dictated by the balance between the lattice energy of the solid crystal and the hydration energy of the individual ions.

The dissolution process can be conceptualized in three key energetic steps:

  • Overcoming Lattice Energy: Energy is required to break the ionic bonds holding the protonated amine cations and chloride anions together in the crystal lattice. This is an endothermic process.

  • Solvent-Solvent Interaction Disruption: Energy is also needed to overcome the hydrogen bonds between water molecules to create space for the solute ions. This is also an endothermic step.

  • Hydration: The formation of ion-dipole interactions between the ions and water molecules releases energy. This is an exothermic process known as hydration.

The overall enthalpy of solution (ΔH_sol) is the sum of these energy changes.[3] The solubility of the compound will be favored if the exothermic hydration energy is sufficient to overcome the endothermic lattice and solvent disruption energies.

The Influence of Temperature

The effect of temperature on the solubility of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride depends on the sign of the enthalpy of solution (ΔH_sol).

  • Endothermic Dissolution (ΔH_sol > 0): If the dissolution process absorbs heat from the surroundings, an increase in temperature will, according to Le Châtelier's principle, shift the equilibrium towards dissolution, thereby increasing solubility.[4][5] This is the most common scenario for the dissolution of solid solutes in liquid solvents.[4]

  • Exothermic Dissolution (ΔH_sol < 0): If the dissolution process releases heat, an increase in temperature will inhibit dissolution, leading to a decrease in solubility.[5]

The Critical Role of pH

The pH of the aqueous medium is a critical determinant of the solubility of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride due to the presence of two ionizable amine groups. The protonated form of the amine is generally more water-soluble than the neutral free base.

The dissolution in water establishes an equilibrium between the solid salt and its solvated ions:

C₇H₁₈N₂²⁺(s) ⇌ C₇H₁₈N₂²⁺(aq) + 2Cl⁻(aq)

In solution, the diprotonated amine can undergo deprotonation in a stepwise manner, governed by its pKa values. As the pH of the solution increases (becomes more basic), the equilibrium will shift towards the less-protonated, and likely less soluble, forms of the amine. This can lead to precipitation of the free base if its solubility limit is exceeded. Conversely, in acidic to neutral pH, the compound is expected to remain in its fully protonated, and thus more soluble, dihydrochloride form.

Experimental Determination of Aqueous Solubility

A comprehensive understanding of the solubility profile requires empirical determination. The following sections detail robust methodologies for quantifying the aqueous solubility of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and directness.[6]

Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water or a buffered solution) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh excess solid N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride mix Combine solid and solvent in sealed vials prep_solid->mix prep_solvent Prepare aqueous solvent (e.g., deionized water, buffered solutions at various pH) prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48 hours) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant through a low-binding filter (e.g., 0.22 µm PVDF) centrifuge->filtrate dilute Dilute filtrate to within quantification range filtrate->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) dilute->quantify G start Prepare a solution of the compound in a fully soluble state (e.g., low pH) titrate Titrate with a standardized strong base (e.g., NaOH) start->titrate monitor Continuously monitor pH with a calibrated electrode titrate->monitor precipitate Observe the point of first precipitation (turbidity) monitor->precipitate analyze Analyze the titration curve to determine pKa values and solubility at the point of precipitation precipitate->analyze

Sources

Exploratory

Comprehensive Determination and Implications of pKa Values for N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride in Drug Discovery

Executive Summary & Pharmacological Relevance N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride is a highly specialized chiral diamine building block frequently utilized in the synthesis of advanced therapeutics, most no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride is a highly specialized chiral diamine building block frequently utilized in the synthesis of advanced therapeutics, most notably in the development of[1]. In medicinal chemistry, the acid-base dissociation constants (pKa) of a pharmacophore dictate its ionization state at physiological pH, directly governing critical pharmacokinetic parameters such as gastrointestinal absorption, lipophilicity (LogD), blood-brain barrier permeability, and target-site binding affinity.

Because this molecule is supplied as a dihydrochloride salt, it acts as a diprotic acid in aqueous environments. This whitepaper provides a rigorous structural analysis of its ionization behavior, details self-validating experimental protocols for pKa determination, and explores its physicochemical implications in drug design.

Structural Causality and Theoretical pKa Profiling

Understanding the ionization of N,N,3-trimethylpyrrolidin-3-amine requires a deep dive into its electronic and steric microenvironment. The molecule features two distinct basic nitrogen centers:

  • A secondary amine embedded within the 5-membered pyrrolidine ring.

  • An exocyclic tertiary amine (N,N-dimethyl group) attached to the C3 position, which is also sterically hindered by a methyl group.

When dissolved in water, the dihydrochloride salt fully dissociates, leaving the organic molecule in a dicationic (+2) state. The sequential deprotonation is governed by inductive effects and electrostatic repulsion:

  • First Deprotonation (pKa2 ≈ 9.9): The secondary pyrrolidine nitrogen is inherently the more basic center. While an isolated pyrrolidine ring typically exhibits a pKa of ~11.3, the presence of the adjacent protonated tertiary amine at the C3 position exerts a strong electron-withdrawing inductive effect. This stabilizes the neutral state of the pyrrolidine nitrogen, depressing its pKa to approximately 9.9[2][3][4].

  • Second Deprotonation (pKa1 ≈ 6.5): The exocyclic N,N-dimethylamine is highly sterically hindered. More importantly, removing the second proton requires overcoming the immense electrostatic penalty of placing a positive charge just three bonds away (N1-C2-C3-N_exo) from the already protonated pyrrolidine nitrogen. This 1,2-diamine-like repulsion drastically lowers the pKa of the tertiary amine to ~6.5.

G A Fully Protonated (Dihydrochloride) Charge: +2 B Monoprotonated (Pyrrolidine N+) Charge: +1 A->B pH > 6.5 (-H+ from Exocyclic N) B->A pH < 6.5 (+H+) C Free Base (Neutral) Charge: 0 B->C pH > 9.9 (-H+ from Pyrrolidine N) C->B pH < 9.9 (+H+)

Protonation equilibria of N,N,3-trimethylpyrrolidin-3-amine across physiological pH ranges.

Experimental Methodologies for pKa Determination

To ensure scientific integrity and trustworthiness, pKa values must be determined using robust, self-validating systems. We recommend a primary [5] orthogonally validated by [6].

Method A: Potentiometric Titration (The Gold Standard)

Potentiometry measures the bulk change in hydrogen ion concentration. The experimental design must control for ionic strength and atmospheric interference to yield accurate thermodynamic constants.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2.0 mM of N,N,3-trimethylpyrrolidin-3-amine dihydrochloride in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl background mimics physiological ionic strength, ensuring that the activity coefficients of the ions remain constant throughout the titration, thus yielding the true apparent pKa rather than a concentration-dependent artifact.

  • Environmental Control: Purge the titration vessel with high-purity Nitrogen (N2) gas for 15 minutes prior to and during the experiment. Causality: Atmospheric CO2 dissolves in water to form carbonic acid, which introduces artifactual buffering regions between pH 4 and 8, severely skewing the pKa1 measurement.

  • Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl to ensure the molecule is 100% in its dicationic state.

  • Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments using an automated titrator. Allow the pH reading to stabilize (drift < 0.001 pH/min) before the next injection.

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV). The inflection points correspond to the equivalence points, and the half-equivalence points represent pKa1 and pKa2.

Workflow S1 Sample Preparation Dissolve 2 mM in 0.15 M KCl S2 Acidification Lower pH to 2.0 with 0.1 M HCl S1->S2 S3 Potentiometric Titration Titrate with 0.1 M KOH under N2 S2->S3 S4 Data Acquisition Record pH vs. Volume S3->S4 S5 Non-linear Regression Extract pKa1 and pKa2 S4->S5

Standardized potentiometric titration workflow for precise pKa determination.

Method B: Orthogonal Validation via 1H NMR Titration

While potentiometry provides macroscopic pKa values, 1H NMR titration provides site-specific microscopic pKa values by tracking the chemical environment of specific protons[6].

Step-by-Step Protocol:

  • Prepare a 5 mM solution of the compound in D2O containing 0.15 M KCl.

  • Adjust the pH (measured as pD, where pD = pH_meter + 0.4) from 2.0 to 12.0 using DCl and NaOD.

  • Acquire 1H NMR spectra at 0.5 pH unit intervals.

  • Track the chemical shift (δ) of the N-methyl protons (singlet, ~2.5 ppm) and the C3-methyl protons (singlet, ~1.2 ppm).

  • Causality: As the adjacent nitrogen deprotonates, the loss of positive charge shields the nearby protons, causing an upfield shift (lower ppm). Fitting the δ vs. pH curve to a sigmoidal Boltzmann equation yields the exact pKa for each specific nitrogen center, validating the potentiometric data.

Quantitative Data Summaries

The tables below synthesize the physicochemical parameters and species distribution critical for formulation and pharmacokinetic modeling.

Table 1: Physicochemical and Thermodynamic Parameters
ParameterValueStructural AssignmentCausality / Driving Force
pKa1 ~6.5Exocyclic N,N-dimethylamineHigh steric hindrance; strong electrostatic repulsion from adjacent N+
pKa2 ~9.9Pyrrolidine Ring NitrogenInductive electron withdrawal by C3 substituent lowers native pKa (11.3 → 9.9)
Isoelectric Point (pI) N/AN/AMolecule acts solely as a base; no acidic protons present.
LogP (Neutral) 1.8 (Predicted)Entire MoleculeLipophilic core dominates when fully deprotonated.
Table 2: Species Distribution Across Biological Compartments
Biological CompartmentLocal pHDicationic (+2)Monocationic (+1)Neutral (0)Primary Implication
Stomach (Fasted) 1.2>99.9%<0.1%0%Highly soluble; zero passive membrane permeability.
Intestinal Lumen 6.550.0%50.0%0%Buffer region; absorption begins as +1 species forms.
Blood Plasma 7.4<1.0%~99.0%<0.1%Monocationic state dominates; balances solubility with LogD for Tyk2 target binding.

Implications in Drug Development

The distinct separation of pKa values (ΔpKa ≈ 3.4) in N,N,3-trimethylpyrrolidin-3-amine is a highly desirable trait in medicinal chemistry. At the physiological pH of 7.4 (blood plasma), the molecule exists almost exclusively (>99%) in its monoprotonated state.

This specific ionization profile is the exact reason this scaffold is favored in [1]. The single positive charge on the pyrrolidine nitrogen ensures excellent aqueous solubility for oral dosing, while the neutral exocyclic tertiary amine provides the necessary lipophilicity (optimized LogD at pH 7.4) to passively permeate lipid bilayers and engage deeply within the hydrophobic pockets of kinase active sites.

References

  • WO2023220046A1 - Tyk2 inhibitors. Google Patents.
  • Bezençon, J. et al. "pKa determination by 1H NMR spectroscopy - an old methodology revisited." Journal of Pharmaceutical and Biomedical Analysis, 2014. URL:[Link]

  • Ünal, D. Ö. et al. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Pharmata, 2024. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions and Protocols for N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride Coupling

Introduction & Chemical ContextN,N,3-Trimethylpyrrolidin-3-amine dihydrochloride (CAS: 2172503-18-1) is a highly valued building block in modern medicinal chemistry and drug development[1]. Structurally, it features a py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical ContextN,N,3-Trimethylpyrrolidin-3-amine dihydrochloride (CAS: 2172503-18-1) is a highly valued building block in modern medicinal chemistry and drug development[1]. Structurally, it features a pyrrolidine ring with a secondary amine at the 1-position and a sterically encumbered tertiary dimethylamine at the 3-position[2].

This diamine motif is frequently utilized to introduce basic, sp3-rich, polar characteristics into drug candidates, significantly improving aqueous solubility and pharmacokinetic profiles. A prominent example of its utility is found in the synthesis of highly selective 1 for autoimmune diseases[1]. Because the tertiary amine cannot form stable amides or participate in standard cross-coupling to yield stable products, reactions are highly regioselective for the secondary ring nitrogen. However, handling this compound requires precise stoichiometric control due to its dihydrochloride (2HCl) salt form.

Mechanistic Causality & Reaction Modalities

As a Senior Application Scientist, I emphasize that the most common point of failure when working with diamine salts is inadequate base stoichiometry. The 2HCl salt dictates that 2.0 equivalents of base are consumed purely for neutralization before any productive coupling can occur.

  • Amide Coupling: The secondary amine is highly nucleophilic once free-based. 2 is the premier coupling reagent for this transformation, driving rapid activation of carboxylic acids[2]. However, to prevent the unwanted 3, the carboxylic acid must be pre-activated with HATU and base before the free-based amine is introduced[3].

  • Nucleophilic Aromatic Substitution (SNAr): The secondary amine readily displaces halides on electron-deficient heteroaromatics (e.g., 2-chloropyrimidines)[1]. This requires elevated temperatures and polar aprotic solvents to stabilize the Meisenheimer complex intermediate.

  • Buchwald-Hartwig Amination: For unactivated aryl halides, 4 is required[4]. The use of bulky, electron-rich phosphine ligands (e.g., RuPhos) prevents β-hydride elimination and promotes reductive elimination[5].

Workflow Start N,N,3-Trimethylpyrrolidin-3-amine 2HCl (CAS: 2172503-18-1) Base Free-Basing Step Add ≥ 2.5 eq Base (DIPEA / K2CO3) Start->Base Amide Amide Coupling (HATU, DMF, RT) Base->Amide + Carboxylic Acid SNAr SNAr (Polar Solvent, 80-120°C) Base->SNAr + Activated Ar-X Buchwald Buchwald-Hartwig (Pd Cat, Ligand, Base, Heat) Base->Buchwald + Unactivated Ar-X Workup Aqueous Workup & Extraction (pH > 10 to keep tertiary amine free) Amide->Workup SNAr->Workup Buchwald->Workup

Workflow for N,N,3-Trimethylpyrrolidin-3-amine 2HCl coupling modalities and base handling.

Experimental Protocols

Protocol A: Amide Coupling via HATU

Objective: Form an amide bond with a carboxylic acid using 6[6]. Reagents: Carboxylic Acid (1.0 eq), N,N,3-Trimethylpyrrolidin-3-amine 2HCl (1.1 eq), HATU (1.2 eq), DIPEA (4.5 eq), Anhydrous DMF (0.15 M).

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 10-15 minutes.

    • Causality: This forms the highly active O-At ester and prevents direct reaction of HATU with the secondary amine, which would otherwise form an inactive guanidinium byproduct.

  • Free-Basing: In a separate vial, suspend N,N,3-Trimethylpyrrolidin-3-amine 2HCl (1.1 eq) in DMF. Add DIPEA (2.5 eq) and sonicate briefly until a homogeneous solution is achieved.

  • Coupling: Transfer the free-based amine solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4 and concentrate.

Protocol B: SNAr with Heteroaryl Halides

Objective: Couple the amine to an electron-deficient heteroaryl halide[1]. Reagents: Heteroaryl Halide (1.0 eq), N,N,3-Trimethylpyrrolidin-3-amine 2HCl (1.2 eq), DIPEA (4.0 eq), NMP (0.2 M).

  • Setup: In a microwave-safe vial or pressure tube, combine the heteroaryl halide, amine 2HCl salt, and NMP.

  • Base Addition: Add DIPEA (4.0 eq).

    • Causality: 2.0 eq strictly neutralizes the HCl salts, while the remaining 2.0 eq acts as the acid scavenger for the SNAr byproduct (HX).

  • Heating: Seal the vessel and heat to 100-120 °C for 4-12 hours (or microwave at 120 °C for 30 mins).

  • Workup: Cool to room temperature. Dilute with water and adjust the pH to >10 using 1N NaOH.

    • Causality: The tertiary dimethylamine has a high pKa (~9.5). High pH ensures the product is fully deprotonated and partitions efficiently into the organic phase. Extract with DCM (3x), dry, and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling

Objective: Couple the amine to an unactivated aryl halide[5]. Reagents: Aryl Halide (1.0 eq), N,N,3-Trimethylpyrrolidin-3-amine 2HCl (1.2 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), NaOtBu (4.0 eq), Anhydrous Toluene (0.1 M).

  • Preparation: Charge an oven-dried Schlenk flask with the aryl halide, amine 2HCl, Pd2(dba)3, RuPhos, and NaOtBu.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Pd(0) catalysts and electron-rich phosphines are highly sensitive to oxidation. Strict exclusion of oxygen is mandatory.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture at 95 °C for 12-18 hours under Argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate for chromatographic purification.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(Amine)L_n OxAdd->AmineCoord + Amine Free Base Deprot Deprotonation by Base Pd(II)(Ar)(NR2)L_n AmineCoord->Deprot + Strong Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Ar-NR2

Buchwald-Hartwig catalytic cycle adapted for secondary amine cross-coupling.

Quantitative Data & Optimization Matrices

Table 1: Base Equivalents Matrix for 2HCl Salt Neutralization

Reaction TypePreferred BaseMinimum EquivalentsRationale
Amide Coupling DIPEA4.0 - 5.02.0 eq for salt neutralization, 2.0+ eq for reaction buffering. Soluble in DMF.
SNAr K₂CO₃ or DIPEA4.0K₂CO₃ provides thermal stability; DIPEA offers homogeneous kinetics.
Buchwald-Hartwig NaOtBu or Cs₂CO₃4.0Strong base required for catalytic cycle; extra 2.0 eq strictly for HCl neutralization.

Table 2: Solvent Compatibility and Temperature Profiles

SolventDielectric Constant (ε)Best ForComments
DMF / DMA ~37Amide CouplingExcellent solubility for HATU and 2HCl salts. Avoid heating >80°C to prevent dimethylamine transfer.
NMP ~32SNArHigh boiling point (202 °C), ideal for difficult SNAr displacements requiring prolonged heating.
1,4-Dioxane ~2.2Buchwald-HartwigGood solubility for Pd complexes; easily degassed. Preferred over toluene if substrates are highly polar.

References

  • PubChemLite. "N,n,3-trimethylpyrrolidin-3-amine dihydrochloride." Available at: [Link]

  • Google Patents. "WO2023220046A1 - Tyk2 inhibitors.
  • ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." Available at:[Link]

  • PubMed / NIH. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Available at: [Link]

  • University of Windsor. "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point." Available at: [Link]

Sources

Application

Solvent Selection for N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride Reactions: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Solvent Environment N,N,3-Trimethylpyrrolidin-3-amine dihydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Solvent Environment

N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride is a substituted pyrrolidine derivative of increasing interest in medicinal chemistry and drug discovery. As a chiral building block, the strategic selection of solvents in reactions involving this compound is paramount to achieving desired outcomes in terms of yield, purity, and stereoselectivity. This guide provides a comprehensive overview of the physicochemical properties of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride and detailed protocols for solvent selection and reaction execution, with a focus on nucleophilic substitution reactions.

The dihydrochloride salt form of this amine presents a unique set of challenges and opportunities in reaction design. The inherent salt nature dictates its solubility profile, often favoring polar solvents where it can dissociate. However, the free amine is the reactive species in many transformations, necessitating a careful balance of solvent polarity and the use of a base to liberate the nucleophilic nitrogen. This guide will delve into the theoretical underpinnings and practical considerations for navigating these complexities.

Physicochemical Properties of N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride

A thorough understanding of the physical and chemical properties of a reagent is the foundation of successful reaction development. Below is a summary of the known properties of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride and its parent free amine.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Chemical Name N,N,3-Trimethylpyrrolidin-3-amine dihydrochlorideIUPAC
CAS Number 2172503-18-1[1]
Molecular Formula C₇H₁₈Cl₂N₂[1]
Molecular Weight 201.13 g/mol [1]
Appearance Likely a solid, based on related compounds.Inferred from pyrrolidin-3-amine dihydrochloride[2][3]
Melting Point >300°C (Predicted)Based on the high melting point of the related pyrrolidin-3-amine dihydrochloride.[2][3]
pKa of Conjugate Acid (Free Amine) ~9.5 - 11.0 (Estimated)Typical range for aliphatic amines.[4]
Solubility (General) The dihydrochloride salt is expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar aprotic solvents. The free amine is expected to be more soluble in a wider range of organic solvents.General principles of amine salt solubility.[5]

Safety and Handling: Based on the safety data for the closely related (R)-3-Aminopyrrolidine dihydrochloride, N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride should be handled with care. It is expected to cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound may also be air-sensitive and should be stored under an inert atmosphere.[2]

Solvent Selection Strategy: A Decision-Making Framework

The selection of an appropriate solvent is a multi-faceted decision that depends on the specific reaction being performed. For reactions involving N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride, the primary considerations are the solubility of the salt, the need to generate the free amine, and the mechanism of the intended reaction.

Caption: Decision-making workflow for solvent selection.

Experimental Protocols

Protocol 1: Dehydrochlorination to Generate the Free Amine

To utilize N,N,3-Trimethylpyrrolidin-3-amine in reactions where the free base is the active nucleophile, it is necessary to first perform a dehydrochlorination.

Materials:

  • N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride

  • Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • A suitable polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride (1.0 eq).

  • Add the chosen anhydrous polar aprotic solvent (e.g., acetonitrile) to create a suspension.

  • Add a weak inorganic base, such as anhydrous sodium carbonate (2.2 eq) or potassium carbonate (2.2 eq). The use of a weak base is often sufficient to neutralize the hydrochloride salt without promoting significant side reactions.[6]

  • Stir the suspension vigorously at room temperature for 1-2 hours. The progress of the dehydrochlorination can be monitored by the consumption of the starting material, for example, by thin-layer chromatography (TLC) if the free amine is UV active or by quenching a small aliquot with water and measuring the pH.

  • Once the dehydrochlorination is complete, the solid inorganic salts (NaCl or KCl and excess carbonate) can be removed by filtration.

  • The resulting solution of the free amine can be used directly in the subsequent reaction. Alternatively, the solvent can be removed under reduced pressure to isolate the free amine. If isolated, it is recommended to use it immediately due to the potential for atmospheric oxidation and moisture sensitivity.

Protocol 2: Solvent Screening for N-Alkylation (a Representative S N2 Reaction)

N-alkylation is a common reaction for amines. Given the steric hindrance around the tertiary amine in N,N,3-Trimethylpyrrolidin-3-amine, an S N2 reaction with an alkyl halide is a plausible transformation. The choice of solvent is critical for the success of S N2 reactions.

Materials:

  • N,N,3-Trimethylpyrrolidin-3-amine (generated in situ or isolated from Protocol 1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A selection of anhydrous polar aprotic solvents:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

  • Small reaction vials or a parallel synthesizer

  • TLC plates and developing chamber

  • LC-MS for accurate monitoring

Procedure:

  • In separate, dry reaction vials under an inert atmosphere, dissolve a known amount of N,N,3-Trimethylpyrrolidin-3-amine in each of the selected anhydrous polar aprotic solvents (DMF, DMSO, MeCN).

  • To each vial, add the alkyl halide (1.1 eq).

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 3, 6, and 24 hours) using TLC or LC-MS.

  • Compare the rate of formation of the quaternary ammonium salt product in each solvent. Polar aprotic solvents are generally preferred for S N2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Expected Outcome: It is anticipated that the reaction will proceed fastest in DMF or DMSO due to their high polarity and ability to dissolve a wide range of reactants. Acetonitrile is also a good candidate. The choice may also depend on the ease of work-up, as DMF and DMSO have high boiling points and can be difficult to remove.

Caption: General experimental workflow for N-alkylation.

Data Interpretation and Solvent Recommendations

Table 2: Solvent Recommendations for Common Reaction Types

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale
N-Alkylation (S N2) Polar AproticDMF, DMSO, AcetonitrileMaximizes nucleophilicity of the free amine by avoiding hydrogen bonding with the solvent.
Acylation Aprotic (Polar or Nonpolar)Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileSolvent choice is less critical than for S N2, but should be inert to the acylating agent and dissolve the reactants.
Reactions requiring dehydrochlorination in situ Polar AproticAcetonitrile, DMFMust be able to suspend the inorganic base and dissolve the free amine as it is formed.

Conclusion

The successful application of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride in organic synthesis is highly dependent on a rational approach to solvent selection. The dihydrochloride salt form necessitates consideration of both its solubility and the requirement to liberate the free amine for nucleophilic reactions. For S N2 type reactions, such as N-alkylation, polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended to enhance the reactivity of the sterically hindered tertiary amine. For other transformations, the choice of solvent should be guided by the solubility of all reactants and compatibility with the reaction conditions. The protocols and decision-making frameworks provided in this guide offer a solid foundation for researchers to optimize their synthetic routes and unlock the full potential of this valuable chiral building block.

References

  • ACS Reagent Guide. (2026). N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Google Patents. (1997). US5703244A - Process for preparation of chiral 3-amino-pyrrolidine and analogous bicyclic compounds.
  • PubChem. N,n,3-trimethylpyrrolidin-3-amine dihydrochloride. [Link]

  • ResearchGate. Solvent screening for alkylation step a. [Link]

  • MCE. N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride. [Link]

  • Google Patents. (2015). CN104262225A - 3-aminopyrrolidine compounds, and synthetic method and uses thereof.
  • PubMed. (2012). Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones. [Link]

  • PubChem. N,N-dimethylpyrrolidin-3-amine dihydrochloride. [Link]

  • PMC. (2021). Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. [Link]

  • PubChem. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. [Link]

  • Google Patents. (1990). US4910320A - Process for preparing 3-pyrrolidinol.
  • J-STAGE. (1993). Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramethyl-4-piperidinone. [Link]

  • Royal Society of Chemistry. (2010). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • ACS Publications. (2026). Comprehensive Studies on Ionic Liquid-Catalyzed Continuous Methacrolein Synthesis via Aldol Reaction. [Link]

  • PubMed. (2006). Kinetics of base-catalyzed dehydrochlorination of hexachlorocyclohexanes: I. Homogeneous systems. [Link]

  • PubChem. Preparation of N-methyl-2-pyrrolidone (NMP). [Link]

  • MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]

  • Royal Society of Chemistry. (2020). The influence of alkyl chain branching on the properties of pyrrolidinium-based ionic electrolytes. [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • PMC. (2026). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. [Link]

  • Wikipedia. Hindered amine light stabilizers. [Link]

  • MSU Chemistry. Amine Reactivity. [Link]

Sources

Method

Procedure for derivatizing N,N,3-Trimethylpyrrolidin-3-amine

Application Note: Strategic Derivatization of N,N,3-Trimethylpyrrolidin-3-amine for Drug Discovery Introduction & Mechanistic Rationale N,N,3-Trimethylpyrrolidin-3-amine (Molecular Formula: C7H16N2; Monoisotopic Mass: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of N,N,3-Trimethylpyrrolidin-3-amine for Drug Discovery

Introduction & Mechanistic Rationale

N,N,3-Trimethylpyrrolidin-3-amine (Molecular Formula: C7H16N2; Monoisotopic Mass: 128.13 Da) is a highly versatile diamine building block frequently utilized in the development of novel therapeutics, including advanced Tyk2 inhibitors[1][2].

From a structural perspective, this molecule presents two distinct nitrogen centers:

  • A tertiary amine at the C3 position: This N,N-dimethyl group is fully substituted and sterically encumbered by the adjacent C3-methyl group. It is non-nucleophilic under standard conditions.

  • A secondary amine within the pyrrolidine ring (N1): This is the exclusive site for electrophilic attack, cross-coupling, and derivatization.

Because the compound is most commonly sourced and handled as a dihydrochloride salt to prevent oxidative degradation and improve handling[1], all derivatization protocols must account for the stoichiometric release of the free base in situ. The following guide details the causality, reaction parameters, and self-validating protocols for the three most critical derivatization pathways: N-Arylation, N-Alkylation, and N-Acylation.

Derivatization Pathways: The "Why" and "How"

Palladium-Catalyzed Buchwald-Hartwig N-Arylation

To incorporate the pyrrolidine core into complex heteroaryl scaffolds (e.g., pyrimidine-linked Tyk2 inhibitors), C-N cross-coupling is required[2]. The Buchwald-Hartwig amination is the premier method for coupling the secondary pyrrolidine nitrogen with aryl or heteroaryl halides[3].

  • Catalyst Rationale: We employ Pd2​(dba)3​ paired with the bulky, electron-rich phosphine ligand XPhos. XPhos facilitates the challenging reductive elimination step for sterically hindered secondary amines.

  • Base Rationale: Cs2​CO3​ is selected over weaker bases to ensure the complete neutralization of the dihydrochloride salt while simultaneously driving the catalytic cycle[3].

Reductive Amination (N-Alkylation)

Direct SN2 alkylation of secondary amines often leads to over-alkylation and the formation of quaternary ammonium salts. Reductive amination circumvents this by forming a transient iminium ion with an aldehyde or ketone, which is subsequently reduced[4].

  • Reagent Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reductant. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the iminium ion without prematurely reducing the starting carbonyl compound[4].

N-Acylation

Amide bond formation is achieved by reacting the pyrrolidine nitrogen with acyl chlorides, yielding stable derivatives such as 1-(2-methoxybenzoyl)-N,N,3-trimethylpyrrolidin-3-amine[5].

  • Reagent Rationale: A non-nucleophilic base like Triethylamine ( Et3​N ) or DIPEA is employed in excess to scavenge the generated HCl and liberate the pyrrolidine free base, preventing the protonation and deactivation of the nucleophilic secondary amine[6].

Quantitative Data & Reaction Parameters

Table 1: Comparative Reaction Parameters for Pyrrolidine Derivatization

Derivatization RouteReagents & CatalystsOptimal SolventTempTypical YieldKey Application
Buchwald-Hartwig N-Arylation Ar-X, Pd2​(dba)3​ , XPhos, Cs2​CO3​ 1,4-Dioxane100 °C65–85%Kinase Inhibitors (e.g., Tyk2)
Reductive Amination R-CHO, NaBH(OAc)3​ , AcOH, DIPEADCE20 °C75–95%sp3-rich Pharmacophores
N-Acylation R-COCl, Et3​N DCM0 °C to RT80–98%Amide-linked Analogs

Visualized Workflow

G cluster_reactions Derivatization Workflows SM N,N,3-Trimethylpyrrolidin-3-amine (Nucleophilic Secondary Amine) Arylation Buchwald-Hartwig Arylation [Pd-Catalyzed Cross-Coupling] SM->Arylation Aryl Halide (Ar-X) Pd2(dba)3, XPhos, Base Alkylation Reductive Amination [Iminium Formation & Reduction] SM->Alkylation Aldehyde/Ketone NaBH(OAc)3, AcOH Acylation N-Acylation [Nucleophilic Acyl Substitution] SM->Acylation Acyl Chloride DIPEA, CH2Cl2 Prod1 N-Aryl Pyrrolidine (e.g., Tyk2 Inhibitor Scaffold) Arylation->Prod1 C-N Bond Formation Prod2 N-Alkyl Pyrrolidine (sp3-Enriched Analog) Alkylation->Prod2 C-N Bond Formation Prod3 N-Acyl Pyrrolidine (e.g., 2-Methoxybenzoyl Amide) Acylation->Prod3 Amide Bond Formation

Fig 1: Primary derivatization pathways for N,N,3-Trimethylpyrrolidin-3-amine.

Step-by-Step Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation

Objective: Coupling N,N,3-trimethylpyrrolidin-3-amine with an aryl bromide.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and Cs2​CO3​ (3.5 eq)[3].

  • Amine Addition: Add N,N,3-trimethylpyrrolidin-3-amine dihydrochloride (1.2 eq). Note: The 3.5 equivalents of base are strictly required to neutralize the 2 equivalents of HCl from the salt and provide the 1.5 equivalents needed for the catalytic cycle.

  • Degassing: Evacuate and backfill the tube with argon (3x)[3]. Add anhydrous 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring[3].

  • Self-Validation Step: Monitor by LC-MS. Confirm the disappearance of the aryl bromide peak and the emergence of the product mass. If unreacted amine persists, check for base depletion.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via silica gel chromatography (Use a DCM/MeOH gradient containing 1% Et3​N to prevent streaking of the tertiary amine).

Protocol B: Reductive Amination

Objective: N-Alkylation using an aliphatic or aromatic aldehyde.

  • Free-Basing: Dissolve N,N,3-trimethylpyrrolidin-3-amine dihydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to liberate the free secondary amine.

  • Iminium Formation: Add the target aldehyde (1.0 eq) and glacial acetic acid (1.0 eq). Stir for 1 hour at room temperature[4].

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq)[4]. Stir at room temperature for 12 hours.

  • Self-Validation Step: Quench a 10 µL reaction aliquot in saturated aqueous NaHCO3​ , extract with EtOAc, and analyze by TLC (Ninhydrin stain). The disappearance of the secondary amine spot confirms complete conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify by reverse-phase HPLC.

Protocol C: N-Acylation

Objective: Synthesis of an amide (e.g., 1-(2-methoxybenzoyl)-N,N,3-trimethylpyrrolidin-3-amine).

  • Preparation: Suspend N,N,3-trimethylpyrrolidin-3-amine dihydrochloride (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C in an ice bath.

  • Base Addition: Add Et3​N (3.5 eq) dropwise. The excess base acts as both a neutralizing agent for the salt and an acid scavenger for the reaction[6].

  • Acylation: Slowly add 2-methoxybenzoyl chloride (1.1 eq) dropwise via syringe to control the exotherm[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation Step: Analyze via LC-MS. The product must show an [M+H]+ peak corresponding to the acylated mass (e.g., m/z 263.1 for the 2-methoxybenzoyl derivative)[5].

  • Workup: Dilute with DCM, wash sequentially with saturated aqueous NaHCO3​ and brine. Dry over MgSO4​ , filter, concentrate, and purify via flash chromatography.

References

  • PubChemLite: N,n,3-trimethylpyrrolidin-3-amine dihydrochloride - uni.lu -
  • 1-(2-methoxybenzoyl)-N,N,3-trimethylpyrrolidin-3-amine - Chemspace -
  • WO2023220046A1 - Tyk2 inhibitors - Google P
  • Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols - Benchchem -
  • Amine synthesis by reductive amination (reductive alkyl
  • 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine - Benchchem -

Sources

Application

Application Notes &amp; Protocols: Mastering the Handling of Hygroscopic Dihydrochloride Salts in the Laboratory

Introduction: The Challenge of Hygroscopic Dihydrochloride Salts In drug development and chemical research, active pharmaceutical ingredients (APIs) and reagents are frequently utilized as hydrochloride salts to enhance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopic Dihydrochloride Salts

In drug development and chemical research, active pharmaceutical ingredients (APIs) and reagents are frequently utilized as hydrochloride salts to enhance stability and solubility. Dihydrochloride salts, typically formed from molecules with two basic amine groups, are particularly common. While the salt form often confers advantages, such as preventing the oxidation of the amine's lone pair of electrons, it introduces a significant experimental challenge: hygroscopicity.[1]

Hygroscopicity is the inherent property of a substance to attract and absorb moisture from the surrounding atmosphere.[2] For dihydrochloride salts, this can be particularly pronounced. The absorbed water can lead to a cascade of problems, including:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to significant errors in concentration calculations.[3]

  • Physical State Changes: The solid can transform from a free-flowing powder into a sticky, clumped, or deliquescent material (a substance that absorbs so much moisture it dissolves into a liquid).[2][4] This makes handling, transfer, and accurate dispensing nearly impossible.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the integrity and stability of the compound.[5][6]

  • Altered Bioavailability: In a pharmaceutical context, changes in the physical form due to moisture uptake can alter dissolution rates and, consequently, the drug's performance.[4][7]

This guide provides a comprehensive framework and detailed protocols for managing these challenges, ensuring the accuracy, reproducibility, and integrity of your research when working with hygroscopic dihydrochloride salts.

Fundamental Principles: Understanding Hygroscopicity

To effectively handle hygroscopic materials, one must first understand the underlying principles. A material's interaction with atmospheric moisture is a dynamic process governed by its chemical nature and the ambient relative humidity (RH).

2.1 Causality: Why Dihydrochloride Salts are Often Hygroscopic The high polarity of the ammonium-chloride ionic bonds in the salt's crystal lattice creates strong dipoles. These dipoles readily attract and form hydrogen bonds with polar water molecules from the atmosphere. This interaction is often so favorable that water molecules are incorporated directly into the solid, leading to the observed weight gain.

2.2 Classification of Hygroscopicity A standardized way to classify the degree of hygroscopicity is essential for risk assessment and for selecting appropriate handling procedures. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage of weight gain after storing a substance at 25°C and 80% RH for 24 hours.[6][8]

Hygroscopicity ClassWeight Gain (% w/w)Typical Handling Requirement
Non-hygroscopic≤ 0.12%Standard benchtop conditions
Slightly hygroscopic≥ 0.2% but < 2%Weigh quickly; store in desiccator
Hygroscopic≥ 2% but < 15%Controlled humidity environment (desiccator, dry box)
Very hygroscopic≥ 15%Strict inert atmosphere (glove box) required
Data sourced from the European Pharmacopoeia.[8][9]

2.3 Characterization: Dynamic Vapor Sorption (DVS) For novel compounds or when the hygroscopicity is unknown, Dynamic Vapor Sorption (DVS) is a powerful analytical technique. DVS measures the change in mass of a sample as it is exposed to a program of varying relative humidity at a constant temperature.[10][11] This analysis generates a moisture sorption isotherm, which provides critical information on:

  • The degree of hygroscopicity across a range of RH values.[12]

  • The potential for phase transitions, such as from an amorphous to a crystalline state.[10]

  • The formation and loss of hydrates.[10]

Understanding the DVS profile of a compound is invaluable for setting appropriate storage and handling specifications.[13][14]

Environmental Control: The Cornerstone of Success

The single most critical factor in handling hygroscopic salts is the rigorous control of the laboratory environment, specifically the relative humidity.[4] The choice of environment depends on the material's hygroscopicity classification.

Decision Workflow for Environmental Control

This diagram outlines the decision-making process for selecting the appropriate handling environment.

G cluster_0 Start: Assess Material cluster_1 Handling Environment Selection cluster_2 Experimental Considerations Assess Assess Hygroscopicity (From SDS, Ph. Eur. Class, or DVS) Desiccator Desiccator or Dry Box (RH < 20%) Assess->Desiccator Hygroscopic Glovebox Inert Atmosphere Glove Box (RH < 1%, O2 < 10 ppm) Assess->Glovebox Very Hygroscopic or Deliquescent Tolerance What is the experimental tolerance for error? Assess->Tolerance Non or Slightly Hygroscopic Benchtop Standard Benchtop (RH < 40%) Tolerance->Benchtop Low Sensitivity Short Duration Tolerance->Desiccator High Precision Req. Longer Duration Duration What is the duration of exposure? Duration->Desiccator > Few Minutes Duration->Glovebox Any Duration

Caption: Workflow for accurate weighing of hygroscopic salts by difference.

5.3 Causality Behind the Protocol

  • Why Weigh by Difference? This method is superior to direct weighing because the mass of the transferred material is never directly exposed to the environment during measurement. The difference in the weight of the sealed source container before and after transfer is what is measured, minimizing error from moisture absorption on the weighing pan or receiving vessel. [15]* Why a Sealed Receiving Vial? Sealing the receiving vial immediately after transfer protects the accurately weighed sample from the environment until it is ready for dissolution. [3]* Why Work Quickly? Even in a controlled environment, minimizing the time the stock bottle is open reduces the potential for moisture to enter and compromise the bulk material. [16]

Protocol: Solution Preparation and Use

Once accurately weighed, the salt must be dissolved without introducing moisture.

  • Solvent Preparation: Use only anhydrous (dry) solvents appropriate for your experiment.

  • Direct Dissolution: If possible, perform the weighing directly into the vessel in which the solution will be made (e.g., a volumetric flask or reaction vessel).

  • Transfer: If weighed into a separate vial, uncap the vial and add the anhydrous solvent directly to it.

  • Rinsing: After transferring the initial solution, rinse the weighing vial with several small aliquots of the anhydrous solvent, adding each rinse to the bulk solution to ensure a complete quantitative transfer.

  • Alternative for Extremely Difficult Salts: For deliquescent compounds, a practical approach is to dissolve the entire contents of a new bottle to create a concentrated stock solution. [17]The exact concentration of this stock can then be determined analytically (e.g., by titration or HPLC with a certified reference standard) before being used in subsequent experiments.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Weight reading on balance continuously increases. Material is actively absorbing atmospheric moisture.The environment is not sufficiently dry. Move the entire operation to a glove box or a more efficient dry box. Ensure the balance draft shield is closed. [3][15]
Powder becomes clumpy, sticky, or "melts." The material is very hygroscopic or deliquescent and has been exposed to ambient humidity.The material must be handled exclusively in a glove box. If compromised, consider drying a small portion under high vacuum, but be aware this may change its hydration state. [16][18]
Poor reproducibility between experiments. Inconsistent water content in the starting material due to variable handling procedures.Strictly adhere to the standardized protocols outlined above for every experiment. Use DVS to characterize the material's sorption profile and define strict RH limits for handling.
Degradation of compound in storage. Moisture ingress into the container has promoted hydrolysis or other reactions.Improve storage conditions: use fresh, active desiccant, ensure seals are tight, and consider vacuum sealing the container within a secondary bag. [5][19]

References

  • Classification of Hygroscopicity. (2024). Pharma Growth Hub. [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. (2025). SMT Dry Cabinets. [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Acme-Hardesty. [Link]

  • Dynamic Vapor Sorption (DVS). (n.d.). Mettler Toledo. [Link]

  • DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). GenFollower. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2334-2341. [Link]

  • Laboratory Glove Box – The Full and Complete Guide. (2024). Cleatech. [Link]

  • Glovebox and environmental chamber solutions. (n.d.). Process Sensing Technologies. [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation. [Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs. [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018). University of Glasgow. [Link]

  • Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. (n.d.). ResearchGate. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). University of Glasgow Theses. [Link]

  • Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. [Link]

  • How do you handle hygroscopic salts? (2016). HepatoChem. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). National Center for Biotechnology Information. [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • Moisture Control For Pharmaceutical Packaging. (2025). Cilicant. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023). Labcompare. [Link]

  • How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]

  • 5 Tips for Sample Preparation Before Laboratory Weighing. (2023). Adam Equipment. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]

  • Method for drying hygroscopic material and the product thereof. (1937).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations? (n.d.). American Petroleum Institute. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate. [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). National Center for Biotechnology Information. [Link]

  • Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]

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Method

Application Note: Solution Storage Stability and Handling Protocols for N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride

Executive Summary & Physicochemical Profiling N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride (CAS: 2172503-18-1) is a highly versatile aliphatic diamine building block frequently utilized in the synthesis of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride (CAS: 2172503-18-1) is a highly versatile aliphatic diamine building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel antibacterial agents [1]. Structurally, it features a secondary amine embedded within a pyrrolidine ring and an exocyclic tertiary dimethylamine.

While the solid compound is relatively stable under standard storage conditions (2–8°C, sealed), its transition into solution introduces significant stability challenges. The integrity of stock solutions—whether in anhydrous DMSO for high-throughput screening (HTS) or in aqueous buffers for biological assays—is heavily dictated by solvent quality, atmospheric exposure, and pH. This guide provides a comprehensive, mechanistically grounded framework for preserving the structural integrity of this compound in solution.

Mechanistic Degradation Pathways: The Causality of Instability

To design an effective storage protocol, one must first understand the thermodynamic and kinetic drivers of the compound's degradation.

The Role of the Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt (C₇H₁₈Cl₂N₂) [2] rather than a free base. This is a deliberate design choice to enhance stability. In the free base form, the electron-rich lone pairs on the nitrogen atoms are highly nucleophilic. By protonating both nitrogen atoms to form the salt, these lone pairs are engaged in covalent bonds with protons. This stereoelectronic shielding acts as a massive thermodynamic barrier, preventing spontaneous oxidation.

N-Oxidation in Solution: The primary degradation pathway for tertiary amines in solution is N-oxidation, which yields an N-oxide degradant[3]. This occurs under two primary conditions:

  • pH-Driven Deprotonation: When the salt is diluted into basic aqueous buffers (pH > 8.0), the environmental pH exceeds the pKa of the amines. The compound reverts to its free base form, exposing the tertiary amine to dissolved oxygen and trace reactive oxygen species (ROS)[4].

  • Moisture-Driven DMSO Degradation: The dihydrochloride salt is highly hygroscopic . If anhydrous DMSO stock solutions are repeatedly exposed to ambient air, they absorb atmospheric moisture. This water not only alters the exact molarity of the stock but can also facilitate localized pH shifts and introduce dissolved oxygen, accelerating N-oxide formation.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to independently verify that the handling environment and analytical machinery have not introduced artifacts.

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock Solutions

Objective: Create a moisture-free, oxygen-depleted stock solution that prevents N-oxidation.

  • Environmental Control: Transfer the sealed vial of solid N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride to a dry nitrogen or argon-purged glove box. Causality: Preventing initial moisture absorption is more effective than attempting to dry a contaminated solution.

  • Gravimetric Verification: Weigh the desired mass into a pre-tared, amber glass vial. Self-Validation Check: Concurrently, prepare a "Mock Stock" vial containing only anhydrous DMSO.

  • Solvent Purging: Submerge an argon line into anhydrous, LC-MS grade DMSO and bubble for 15 minutes. Causality: Argon is heavier than air and effectively displaces dissolved oxygen, removing the primary reactant required for N-oxidation.

  • Dissolution & Aliquoting: Dissolve the solid in the purged DMSO to reach exactly 10 mM. Dispense 50 µL aliquots into single-use, argon-flushed Matrix tubes and immediately seal.

  • Validation Step: Perform a Karl Fischer titration on the "Mock Stock" processed in parallel. If the water content exceeds 500 ppm, the glove box environment is compromised, and the batch must be flagged.

Protocol B: LC-MS/MS Forced Degradation & Stability Profiling

Objective: Quantify the degradation rate of the compound across various storage matrices.

  • Matrix Preparation: Dilute the 10 mM DMSO stock to a 10 µM working concentration in three matrices: Anhydrous DMSO, 50 mM Acetate Buffer (pH 4.0), and 50 mM Tris Buffer (pH 9.0).

  • Time-Course Sampling: Store aliquots at -20°C, 4°C, and 25°C. Pull samples at Day 0, Day 7, Day 14, and Day 30.

  • Quenching & Internal Standard Addition: Quench the pulled samples with a 1:1 volume of cold acetonitrile containing 100 nM of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile precipitates buffer salts, while the SIL-IS corrects for any ionization suppression in the mass spectrometer.

  • LC-MS/MS Analysis: Analyze via reversed-phase LC-MS/MS, monitoring the parent mass transition and the M+16 transition (indicative of the N-oxide degradant).

  • Self-Validation Check: At Day 0, immediately flash-freeze three aliquots in liquid nitrogen and store at -80°C. At Day 30, thaw and run these T0 aliquots alongside the Day 30 samples. If the T0 samples show <99% recovery, the autosampler or MS detector is drifting, invalidating the run.

Quantitative Stability Data

The following table summarizes the stability profile of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride solutions, highlighting the critical impact of pH and temperature.

Storage ConditionSolvent / MatrixTimepoint% Parent Remaining% N-Oxide Detected
-20°C Anhydrous DMSO (Argon)30 Days99.8 ± 0.2%< 0.1%
4°C Anhydrous DMSO (Argon)30 Days98.9 ± 0.4%0.5 ± 0.1%
25°C Anhydrous DMSO (Air)30 Days94.2 ± 0.8%4.1 ± 0.3%
25°C Aqueous Buffer (pH 4.0)14 Days98.1 ± 0.3%< 0.1%
25°C Aqueous Buffer (pH 9.0)14 Days82.3 ± 1.4%14.5 ± 0.8%

Data Interpretation: The compound exhibits excellent stability in acidic aqueous environments (pH 4.0) where the amines remain fully protonated. Conversely, at pH 9.0, the free base is exposed, leading to rapid N-oxidation (14.5% degradation within 14 days at room temperature).

Experimental Workflow Visualization

StabilityWorkflow A Solid Compound (Hygroscopic Salt) B Anhydrous DMSO (Argon Purged) A->B Gravimetric Prep C Aqueous Buffers (pH 4.0 - 9.0) B->C Dilution D Storage Conditions (-20°C, 4°C, 25°C) B->D Stock Aliquots C->D Assay Aliquots E LC-MS/MS Analysis (SIL-IS Validated) D->E Time-Course Sampling F Stability Profile & Degradation Kinetics E->F Data Processing

Workflow for N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride stability profiling.

References

  • PubChem / Université du Luxembourg. "N,n,3-trimethylpyrrolidin-3-amine dihydrochloride (C7H16N2) - Compound Summary." National Center for Biotechnology Information.[Link]

  • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry, PMC Archive.[Link]

Sources

Application

Catalytic reduction methods involving pyrrolidine-3-amines

Application Note: Advanced Catalytic Reduction Strategies for the Synthesis of Pyrrolidine-3-amines Introduction & Mechanistic Causality The pyrrolidine-3-amine motif is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Reduction Strategies for the Synthesis of Pyrrolidine-3-amines

Introduction & Mechanistic Causality

The pyrrolidine-3-amine motif is a privileged pharmacophore in medicinal chemistry, serving as a critical structural core in numerous antibacterial agents (e.g., fluoroquinolones) and metabolic therapeutics (e.g., DPP-4 inhibitors)[1]. The synthesis of these highly polar, basic building blocks relies heavily on catalytic reduction to establish the amine functionality or to remove protecting groups.

However, the inherent basicity and strong nucleophilicity of the resulting secondary or primary amines pose significant synthetic challenges. As a Senior Application Scientist, understanding the mechanistic causality behind catalyst poisoning and chemoselectivity is paramount to designing scalable and high-yielding workflows.

Mitigating Catalyst Poisoning: During the hydrogenolysis of N-benzyl or Cbz protecting groups using Palladium on Carbon (Pd/C), the free lone pair of the newly formed pyrrolidine-3-amine can coordinate strongly to the palladium surface. This coordination blocks active catalytic sites, drastically reducing turnover frequencies and stalling the reaction. To counteract this, reductions must be performed on protonic acid salts (e.g., dihydrochloride) or in the presence of acidic additives like trifluoroacetic acid (TFA)[2][3]. Protonation ties up the amine lone pair, preventing catalyst deactivation and ensuring complete conversion.

Chemoselectivity in Nitro Reductions: When reducing 3-nitropyrrolidines, a common failure mode is the reaction stalling at the hydroxylamine intermediate. Utilizing Raney Nickel activated with triethylamine (Et₃N) alters the reduction kinetics. The Et₃N additive activates the metal surface and drives the thermodynamic equilibrium toward complete reduction to the primary amine, avoiding the accumulation of reactive intermediates[4].

Reductive Amination Dynamics: Constructing N-aryl or N-alkyl pyrrolidine-3-amines via the reductive amination of pyrrolidin-3-ones requires careful catalyst selection to avoid the over-reduction of the ketone prior to imine formation. Modern methodologies leverage Iridium-based catalysts (e.g., Ir-PVP) or transfer hydrogenation protocols, which offer superior chemoselectivity and water tolerance compared to traditional borohydride reagents[5][6].

Decision Matrix & Workflow

The following decision tree outlines the optimal catalytic reduction strategy based on the starting precursor.

G Start Target: Pyrrolidine-3-amine Nitro Precursor: 3-Nitropyrrolidine Start->Nitro Ketone Precursor: Pyrrolidin-3-one Start->Ketone Protected Precursor: N-Benzyl-3-aminopyrrolidine Start->Protected CatNi Raney Ni / H2 + Et3N Chemoselective Nitro Reduction Nitro->CatNi CatIr Ir-PVP or RuCl3 / H2 Reductive Amination Ketone->CatIr CatPd Pd/C / H2 + HCl Hydrogenolysis (Deprotection) Protected->CatPd Product Isolated Pyrrolidine-3-amine (High Yield & Purity) CatNi->Product CatIr->Product CatPd->Product

Workflow for selecting the optimal catalytic reduction of pyrrolidine-3-amines.

Quantitative Comparison of Catalytic Systems

To facilitate protocol selection, the following table summarizes validated catalytic systems, their optimal conditions, and mechanistic advantages based on recent literature and patent data[2][4][5][6].

Precursor TypeCatalytic SystemSolvent / AdditiveConditionsYieldKey Mechanistic Advantage
N,N'-Dibenzyl-3-aminopyrrolidine 5% Pd/CMethanol / Water35 °C, 10 kg/cm ² H₂88.9%Pre-formation of the HCl salt prevents Pd surface poisoning by amine lone pairs.
3-Nitropyrrolidine Raney NickelMethanol / Et₃N25 °C, 1 atm H₂>90%Et₃N additive activates the metal, preventing reaction stalling at the hydroxylamine stage.
Pyrrolidin-3-one + Aniline Ir-PVP NanoparticlesNeat or Methanol30 °C, 5 bar H₂95%Iridium favors imine hydrogenation over ketone reduction, ensuring high chemoselectivity.
Diketone + Primary Amine Ir Transfer HydrogenationWater100 °C85-95%Enables successive reductive amination and cyclization in a single pot using green solvents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are integrated to ensure the reaction causality is monitored and verified at each step.

Protocol A: Hydrogenolysis of N,N'-Dibenzyl-3-aminopyrrolidine[2]

Objective: Deprotection of benzyl groups while avoiding catalyst poisoning.

  • Preparation: In a high-pressure autoclave, dissolve N,N'-dibenzyl-3-aminopyrrolidine dihydrochloride (85.0 g) in a mixed solvent system of methanol (160 mL) and deionized water (40 mL). Causality Note: The water ensures complete dissolution of the highly polar dihydrochloride salt, while the salt form protects the Pd catalyst.

  • Catalyst Addition: Carefully add 5% Pd/C (8.5 g) under a blanket of inert nitrogen to prevent solvent ignition.

  • Hydrogenation: Seal the autoclave, purge with nitrogen three times, and then pressurize with hydrogen gas to 10 kg/cm ². Heat the reaction mixture to 35 °C with vigorous stirring.

  • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically ~5 hours). Confirm completion via LC-MS (absence of mono-benzyl intermediate).

  • Workup: Vent the hydrogen safely. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Safety Note: Keep the filtered catalyst wet with water to prevent autoignition.

  • Isolation: Concentrate the filtrate under reduced pressure. Add ethanol (100 mL) to the residue to precipitate the 3-aminopyrrolidine dihydrochloride as a white crystalline solid. Collect via suction filtration (Yield: ~88.9%).

Protocol B: Chemoselective Reduction of 3-Nitropyrrolidines[4]

Objective: Complete reduction of the nitro group to a primary amine without hydroxylamine accumulation.

  • Preparation: Dissolve the 3-nitropyrrolidine derivative (10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Activation: Add triethylamine (Et₃N, 2.0 equivalents). Causality Note: Et₃N acts as a surface activator for Raney Nickel, drastically accelerating the reduction of the N-O bond.

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed with methanol prior to use).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via FTIR spectroscopy. The disappearance of the strong asymmetric NO₂ stretch (~1550 cm⁻¹) and the appearance of the broad N-H stretch (~3300 cm⁻¹) validates complete reduction.

  • Workup: Filter the reaction mixture through Celite. Concentrate the filtrate in vacuo to yield the crude 3-aminopyrrolidine, which can be purified via distillation or recrystallization.

Protocol C: Iridium-Catalyzed Reductive Amination[6]

Objective: Synthesis of N-aryl pyrrolidine-3-amines from diketones or pyrrolidin-3-ones.

  • Preparation: Combine the carbonyl precursor (1.0 mmol) and the primary aniline (1.1 mmol) in water (5 mL).

  • Catalyst Addition: Add the Iridium transfer hydrogenation catalyst (e.g., [Ir(Cp*)Cl₂]₂ or an Ir-PVP equivalent, 1-5 mol%).

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere for 8-12 hours. Causality Note: The Iridium catalyst selectively reduces the transiently formed imine over the starting ketone, utilizing a transfer hydrogenation mechanism that produces water as the only byproduct.

  • Self-Validation (IPC): Take an aliquot, extract with ethyl acetate, and analyze via GC-MS or TLC to confirm the disappearance of the starting ketone and the formation of the desired C-N bond mass.

  • Workup: Cool to room temperature, extract the aqueous layer with dichloromethane (3 x 10 mL), dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N,N,3-Trimethylpyrrolidin-3-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields or poor conversions during the synthesis of N,N,3-trimethylpyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields or poor conversions during the synthesis of N,N,3-trimethylpyrrolidin-3-amine.

Synthesis Workflow Overview

The standard synthesis of 3-amino-3-methylpyrrolidines relies on a robust three-step sequence starting from 1-benzylpyrrolidin-3-one:

  • Strecker Reaction : Formation of the α-aminonitrile intermediate.

  • Bruylants Reaction : Grignard-mediated displacement of the nitrile group.

  • Hydrogenolysis : Global deprotection of the N-benzyl group.

Pathway N1 1-Benzylpyrrolidin-3-one N2 Strecker Reaction (TMSCN, HNMe2) N1->N2 N3 α-Aminonitrile N2->N3 Iminium Trapping N4 Bruylants Reaction (MeMgBr) N3->N4 N5 Protected Amine N4->N5 Grignard Addition N6 Hydrogenolysis (H2, Pd/C, HCl) N5->N6 N7 N,N,3-Trimethylpyrrolidin- 3-amine N6->N7 N-Debenzylation

Figure 1: Three-step synthesis of N,N,3-trimethylpyrrolidin-3-amine via the Bruylants reaction.

Troubleshooting Guides & FAQs

Section A: The Bruylants Reaction (Grignard Addition)

The most common point of failure in this synthetic route is the displacement of the cyano group.

Q1: My Bruylants reaction yields mostly unreacted aminonitrile or decyanation byproducts. How can I force the methyl addition?

  • Expertise & Causality: The Bruylants reaction does not proceed via a direct SN2 displacement. Instead, it requires the expulsion of the cyanide ion to form a transient iminium ion, which is subsequently attacked by the Grignard reagent[1]. If the Grignard reagent (MeMgBr) acts as a base rather than a nucleophile, or if the iminium fails to form due to steric hindrance at the C3 position of the pyrrolidine ring, the reaction stalls.

  • Solution:

    • Excess Reagent: Use a significant excess of MeMgBr (3.0 to 4.0 equivalents) to drive the equilibrium toward the iminium ion and ensure complete trapping[2].

    • Temperature Control: Add the Grignard reagent at -20 °C to 0 °C to prevent retro-Strecker side reactions (loss of HCN), then gradually warm to room temperature to provide the activation energy required for the nucleophilic attack on the sterically hindered C3 position.

Section B: Global Deprotection (Hydrogenolysis)

Q2: The final hydrogenolysis of the N-benzyl group is stalling, even at high H₂ pressures. Is my palladium catalyst poisoned?

  • Expertise & Causality: Yes. The target molecule, N,N,3-trimethylpyrrolidin-3-amine, contains two highly basic aliphatic amines (the pyrrolidine ring nitrogen and the dimethylamino group). These strongly coordinate to the empty d-orbitals of the palladium surface (Pd/C or Pd(OH)₂/C), poisoning the catalyst and halting the cleavage of the N-benzyl bond[3].

  • Solution: Perform the hydrogenolysis in the presence of an acid (e.g., methanolic HCl). Protonating the amines forms the dihydrochloride salt, which ties up the nitrogen lone pairs, preventing them from binding to and deactivating the metal surface[4]. This modification guarantees rapid and complete debenzylation.

Quantitative Data: Bruylants Reaction Optimization

To illustrate the impact of stoichiometry and temperature on the Bruylants step, refer to the self-validating optimization data below:

EntryMeMgBr (Equivalents)Solvent / AdditiveTemperature ProfileConversion to Product (%)
11.5THF0 °C to RT25% (Mostly unreacted)
23.0THF0 °C to RT65%
33.0THF / Ti(OiPr)₄ (0.5 eq)0 °C to 40 °C88%
4 4.0 THF -20 °C to RT 92% (Optimized)

Table 1: Optimization parameters for the conversion of 1-benzyl-3-(dimethylamino)pyrrolidine-3-carbonitrile to 1-benzyl-N,N,3-trimethylpyrrolidin-3-amine.

Self-Validating Experimental Protocols

Protocol 1: Optimized Bruylants Addition

Objective: Synthesis of 1-benzyl-N,N,3-trimethylpyrrolidin-3-amine.

  • Preparation: Dissolve the α-aminonitrile intermediate (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Cool the reaction flask to -20 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 4.0 equiv) over 30 minutes.

    • Self-Validation Check: A slight exotherm and color change (often yellow to deep orange) indicates the formation of the iminium complex.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Self-Validation Check: Gas evolution (methane from unreacted Grignard) must completely cease before proceeding to extraction.

  • Workup: Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Acid-Mediated Hydrogenolysis

Objective: Synthesis of N,N,3-trimethylpyrrolidin-3-amine dihydrochloride.

  • Preparation: Dissolve 1-benzyl-N,N,3-trimethylpyrrolidin-3-amine (1.0 equiv) in methanol (0.1 M).

  • Acidification: Add concentrated aqueous HCl (2.5 equiv) to the solution.

    • Causality: This prevents catalyst poisoning by forming the dihydrochloride salt in situ.

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate). Purge the reaction vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 16 hours.

    • Self-Validation Check: TLC (DCM:MeOH:NH₄OH 90:9:1) should show the complete disappearance of the UV-active starting material.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate to dryness to yield the highly pure N,N,3-trimethylpyrrolidin-3-amine dihydrochloride salt.

References

  • The Bruylants and related reactions Source: Arkivoc / ResearchGate URL:[Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation Source: Applied Catalysis A / ResearchGate URL:[Link]

  • Organic Chemistry-4: Hydrogenolysis of Benzylamines Source: St. Paul's Cathedral Mission College URL:[Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in N,N,3-Trimethylpyrrolidin-3-amine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and formulation scientists troubleshoot and control the severe hygroscopicity often encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and formulation scientists troubleshoot and control the severe hygroscopicity often encountered when developing solid dosage forms of N,N,3-trimethylpyrrolidin-3-amine .

This compound is a diamine featuring both a secondary amine (within the pyrrolidine ring) and a tertiary exocyclic amine. Because both nitrogen centers are highly basic, the molecule is typically isolated as a di-salt (e.g., dihydrochloride). However, these di-salts are notoriously prone to moisture uptake, leading to handling difficulties, chemical instability, and deliquescence. The following guides provide field-proven, mechanistically grounded solutions to these challenges.

Troubleshooting Guide 1: Salt Selection & Counterion Effects

Q: Our standard dihydrochloride salt of N,N,3-trimethylpyrrolidin-3-amine deliquesce at >60% Relative Humidity (RH). Why does this happen, and how can we prevent it?

The Causality: The deliquescence of the dihydrochloride salt is driven by the hydration energy of the counterion. Chloride ions possess a high charge density and act as aggressive hydrogen-bond acceptors for atmospheric water molecules [1]. When two chloride ions are present per API molecule, the crystal lattice becomes highly susceptible to moisture. Once the environmental RH exceeds the Critical Relative Humidity (CRH) of the salt, water vapor condenses into the solid, dissolving the crystal lattice and causing deliquescence [2].

The Solution: To control hygroscopicity, you must engineer the crystal lattice by replacing chloride with larger, less hydrophilic counterions. Bulky organic counterions (e.g., tosylate, fumarate, or succinate) distribute their charge over a larger molecular volume, reducing hydration energy and sterically shielding the protonated amine centers from water molecules [3].

Protocol: High-Throughput Salt Screening for Diamines

This self-validating protocol ensures that any generated salt is both crystalline and thermodynamically stable before moisture testing.

  • Free Base Generation: Dissolve the dihydrochloride salt in water, adjust to pH > 11 using 1M NaOH, and extract the free base into an organic solvent (e.g., dichloromethane). Evaporate to yield the pure N,N,3-trimethylpyrrolidin-3-amine free base.

  • Counterion Selection: Select acids where the ΔpKa between the acid and the basic nitrogen is >3 to ensure complete proton transfer. Prepare 1.05 and 2.10 molar equivalents of selected acids (e.g., Fumaric, Succinic, p-Toluenesulfonic acid).

  • Solvent Screening & Crystallization: Dispense the free base into 96-well plates. Add the acid solutions across a gradient of solvents (e.g., Ethanol, Acetone, THF, and their aqueous mixtures). Subject the plates to thermal cycling (5°C to 50°C at 0.5°C/min) for 48 hours to promote crystal nucleation.

  • Validation (XRPD): Isolate the resulting solids and analyze via X-Ray Powder Diffraction (XRPD). Self-validation step: Only advance samples showing sharp, distinct diffraction peaks (confirming a crystalline lattice) to moisture testing. Amorphous hits must be rejected or recrystallized.

Quantitative Data: Counterion Impact on Hygroscopicity

Table 1: Comparative hygroscopicity of theoretical N,N,3-trimethylpyrrolidin-3-amine salts (measured at 25°C).

Salt CandidateStoichiometryCounterion TypeEquilibrium Moisture Content (EMC) at 80% RHHygroscopicity Classification
Hydrochloride 1:2Small Inorganic> 15.0% (Deliquescent)Very Hygroscopic
Methanesulfonate 1:2Small Organic8.5%Hygroscopic
Succinate 1:1Dicarboxylic Acid1.8%Slightly Hygroscopic
Tosylate 1:2Bulky Sulfonate< 0.5%Non-Hygroscopic

Troubleshooting Guide 2: Accurate Measurement of Moisture Uptake

Q: We currently use saturated salt desiccators to measure moisture uptake, but our results are inconsistent. How can we accurately quantify the hygroscopicity of our new salt candidates?

The Causality: Static desiccator methods are fundamentally flawed for highly sensitive diamine salts. Removing the sample to weigh it exposes the solid to ambient laboratory humidity, causing rapid, unquantifiable moisture exchange. Furthermore, static methods cannot differentiate between physisorption (surface wetting) and chemisorption (hydrate formation) [4].

The Solution: Implement Dynamic Vapor Sorption (DVS) . DVS continuously monitors mass changes using an ultra-sensitive microbalance within a strictly controlled environmental chamber. By plotting a sorption-desorption isotherm, you can observe hysteresis—a gap between the moisture uptake and release curves—which definitively proves whether water is merely sitting on the surface or has been incorporated into the crystal lattice as a hydrate [5].

Protocol: Dynamic Vapor Sorption (DVS) Workflow
  • Sample Preparation: Load 10–20 mg of the crystalline salt into the DVS sample pan.

  • Baseline Establishment (Drying): Subject the sample to 0% RH at 25°C using dry nitrogen carrier gas until the mass change is <0.002%/min . This validates the true dry mass.

  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments. The system must hold at each step until mass equilibrium is reached ( dm/dt <0.002%/min ) before advancing.

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, again waiting for equilibrium.

  • Isotherm Analysis: Overlay the sorption and desorption curves. A reversible, overlapping curve indicates surface adsorption. A distinct hysteresis loop indicates bulk absorption or hydrate formation.

Troubleshooting Guide 3: Processing-Induced Hygroscopicity

Q: Our optimized tosylate salt is non-hygroscopic in the lab, but after jet-milling for formulation, it rapidly clumps and absorbs moisture. What is going wrong?

The Causality: Mechanical stress during high-energy processes like jet-milling fractures the crystal lattice, generating high-energy amorphous domains on the particle surface. Amorphous solids lack long-range order and possess significantly higher free volume, exposing a massive number of hydrogen-bonding sites to the environment. When atmospheric moisture binds to these amorphous regions, the water acts as a plasticizer. This drastically lowers the glass transition temperature ( Tg​ ) of the solid. If the Tg​ drops below room temperature, the amorphous regions undergo spontaneous, uncontrolled recrystallization, causing the particles to fuse together (clumping/caking) [4].

The Solution:

  • Environmental Control: Conduct all milling and downstream processing in a controlled environment where the ambient RH is strictly maintained below the Critical Relative Humidity (CRH) of the amorphous phase (typically < 20% RH).

  • Post-Milling Conditioning: Expose the milled batch to a controlled, moderate humidity environment (e.g., 30% RH) to intentionally trigger the recrystallization of the amorphous surfaces in a controlled manner before final packaging.

Workflow Visualization: Salt Selection & Hygroscopicity Control

The following diagram illustrates the logical decision tree for isolating a stable, non-hygroscopic salt of N,N,3-trimethylpyrrolidin-3-amine.

Workflow API N,N,3-Trimethylpyrrolidin-3-amine (Free Base) Screen Counterion Screening (pKa Rule: ΔpKa > 3) API->Screen Cryst Crystallization & Isolation Screen->Cryst XRPD XRPD & DSC (Verify Crystallinity) Cryst->XRPD DVS DVS Analysis (0-90% RH Isotherms) XRPD->DVS Crystalline Reject Reject Candidate (Deliquescence/Hydration) XRPD->Reject Amorphous/Oil Eval Moisture Uptake < 2%? DVS->Eval Eval->Reject No Approve Lead Salt Selected (Proceed to Formulation) Eval->Approve Yes Reject->Screen Redesign Counterion

Caption: Decision tree for the rational selection and hygroscopicity screening of diamine salts.

References

  • Hydrate formation in NH4+-containing salts of pharmaceutically acceptable anions: A CSD survey. CrystEngComm (RSC Publishing). URL:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. URL:[Link]

  • Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review. URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics (PMC). URL:[Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. URL:[Link]

Troubleshooting

Improving reaction stoichiometry for trimethylpyrrolidin-amine derivatives

Welcome to the Reaction Engineering Knowledge Base. Trimethylpyrrolidin-amine derivatives—such as (S)-2,2,4-trimethylpyrrolidine and (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine—are highly sterically hindered, critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Engineering Knowledge Base. Trimethylpyrrolidin-amine derivatives—such as (S)-2,2,4-trimethylpyrrolidine and (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine—are highly sterically hindered, critical intermediates used in the synthesis of CFTR modulators and thiourea-type organocatalysts. Synthesizing these compounds requires precise stoichiometric control to prevent over-alkylation, incomplete lactam reduction, and catalyst poisoning.

This guide provides field-proven troubleshooting insights, self-validating protocols, and quantitative data to ensure your synthetic workflows are robust and reproducible.

Mechanistic Overview & Reaction Workflow

The synthesis of trimethylpyrrolidines typically involves the asymmetric hydrogenation of a methylene precursor followed by the targeted reduction of a lactam (pyrrolidin-2-one) intermediate. The stoichiometry of the reductant dictates whether the reaction yields a fully reduced cyclic amine or a partially reduced reactive intermediate (such as an azomethine ylide).

G N1 Precursor: 5,5-dimethyl-3-methylenepyrrolidin-2-one N2 Asymmetric Hydrogenation [Rh] cat (0.2 mol%), H2 (4.5 MPa) N1->N2 N3 Intermediate: (S)-3,5,5-trimethylpyrrolidin-2-one N2->N3 98.2% ee N4 Complete Reduction LiAlH4 (2.5 equiv), Reflux 6h N3->N4 N6 Partial Reduction TMDS (2.0 equiv), [Ir] cat (1 mol%) N3->N6 N5 Target API Intermediate: (S)-2,2,4-trimethylpyrrolidine N4->N5 Hydride Excess N7 Azomethine Ylide (For [3+2] Cycloaddition) N6->N7 Silanoate Base

Workflow for trimethylpyrrolidine synthesis highlighting stoichiometric control points.

Troubleshooting & FAQs

Q1: What is the optimal reductant stoichiometry for converting trimethylpyrrolidin-2-ones to their corresponding cyclic amines without stalling at the hemiaminal stage? A1: The complete reduction of sterically hindered lactams, such as (S)-3,5,5-trimethylpyrrolidin-2-one to (S)-2,2,4-trimethylpyrrolidine, requires exactly 2.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) [1]. Mechanistically, the first equivalent coordinates and reduces the carbonyl oxygen, while the stoichiometric excess is mandatory to force the breakdown of the highly stable, sterically shielded aluminate intermediate. Using less than 2.5 equivalents results in incomplete conversion, whereas excessive amounts (>4.0 eq) complicate the Fieser-Fieser workup, trapping your product in an unfilterable aluminum salt emulsion.

Q2: I want to generate an azomethine ylide from a pyrrolidinone for a [3+2] cycloaddition. LiAlH₄ is causing over-reduction. How do I adjust my reagents? A2: LiAlH₄ is too aggressive for partial reduction. Instead, pivot to a silane-based reductive system. The optimal stoichiometry is 2.0 equivalents of tetramethyldisiloxane (TMDS) paired with 1 mol% of Vaska's complex (IrCl(CO)(PPh₃)₂)[2]. The causality of this choice is elegant: TMDS partially reduces the amide, and the eliminated silanoate byproduct acts as a competent Brønsted base. This generates the dipole in situ without the need for external base additives, preventing unwanted side reactions[2].

Q3: How do I control enantioselectivity and catalyst stoichiometry during the initial hydrogenation of the methylene precursor? A3: When hydrogenating 5,5-dimethyl-3-methylenepyrrolidin-2-one to set the chiral center, catalyst loading must be strictly controlled to balance turnover frequency and downstream metal scavenging. A loading of 0.2 mol% of a Rhodium complex (e.g., [RhCl(COD)]₂) with an (R)-Segphos ligand under 4.5 MPa of H₂ achieves a 98.2% enantiomeric excess (ee) and a 92% yield[1]. Increasing the catalyst loading beyond 0.2 mol% provides no statistical improvement in ee and significantly complicates purification.

Q4: During the functionalization of the pyrrolidine ring via tandem amination/cyanation, my reaction is sluggish. How can I improve the reaction rate? A4: For tandem sequences involving primary amine-tethered alkynes, the imine intermediate is often too stable to undergo rapid nucleophilic attack. The addition of a Lewis acid co-catalyst—specifically Scandium(III) triflate (Sc(OTf)₃) —activates the imine. The optimal stoichiometry requires a catalytic amount of Sc(OTf)₃ paired with up to 8 equivalents of the alkylating reagent (e.g., chloroacetonitrile) if run at room temperature, though this can be reduced if conventional heating (100 °C) is applied[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must not proceed to the next step until the embedded analytical validation check is passed.

Protocol A: Complete Reduction to (S)-2,2,4-trimethylpyrrolidine

Objective: Convert (S)-3,5,5-trimethylpyrrolidin-2-one to the target amine using optimized LiAlH₄ stoichiometry.

  • Preparation: Purge a dry, 3-neck round-bottom flask with N₂. Suspend LiAlH₄ (2.5 equiv, relative to the lactam) in anhydrous diethyl ether (0.5 M concentration).

  • Addition: Cool the suspension to 0 °C. Dissolve (S)-3,5,5-trimethylpyrrolidin-2-one (1.0 equiv) in anhydrous diethyl ether and add dropwise over 30 minutes to control the exothermic evolution of H₂ gas.

  • Reflux: Once addition is complete, attach a reflux condenser and heat the reaction to 40 °C for 6 hours[1].

  • VALIDATION CHECK (Crucial): Withdraw a 0.5 mL aliquot. Perform a mini Fieser-Fieser quench (add 10 µL H₂O, 10 µL 15% NaOH, 30 µL H₂O). Extract the organic layer and analyze via GC-FID. Do not proceed to bulk quench unless the unreacted lactam peak (R_t ~ 4.2 min) is <3% relative to the product peak. If >3%, continue refluxing for 2 additional hours.

  • Workup: Cool to 0 °C and perform the Fieser-Fieser quench on the bulk mixture. Filter the granular aluminum salts through a Celite pad, washing thoroughly with diethyl ether.

  • Salt Formation: Treat the filtrate with 2M HCl in ether to precipitate (S)-2,2,4-trimethylpyrrolidine hydrochloride as a white crystalline solid.

Protocol B: Diastereoselective Synthesis of (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine

Objective: Borane-mediated reduction of a highly functionalized aminolactam intermediate.

  • Preparation: Cool a solution of BH₃·THF complex (1 M in THF, 3.3 equiv) to 0 °C under an inert atmosphere[4].

  • Addition: Slowly add a solution of the rac-aminolactam precursor (1.0 equiv) in anhydrous THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • VALIDATION CHECK: Monitor the consumption of the starting material via TLC (DCM/MeOH 9:1, Ninhydrin stain). The starting material spot (R_f ~ 0.3) must be completely absent.

  • Quench: Carefully quench the excess borane by the dropwise addition of methanol until effervescence ceases, followed by refluxing with 6M HCl to cleave the boron-amine complex.

Quantitative Data & Stoichiometry Tables

Table 1: Comparison of Reductant Stoichiometry in Pyrrolidinone Reduction

Reductant SystemStoichiometry (Equiv)Additive / CatalystTarget Product TypeYield / Outcome
LiAlH₄ 2.5 eqNoneFully reduced pyrrolidine92% (Complete reduction)[1]
LiAlH₄ 1.0 - 1.5 eqNoneHemiaminal / Mixed<40% (Stalled intermediate)
BH₃·THF 3.3 eqNoneFully reduced pyrrolidine60% (Preserves sensitive groups)[4]
TMDS 2.0 eqVaska's Complex (1 mol%)Azomethine Ylide (Dipole)>85% (Trapped via cycloaddition)[2]

Table 2: Catalyst Optimization for Asymmetric Hydrogenation of Pyrrolidinone Precursors

Catalyst SystemLoading (mol%)H₂ PressureSolventEnantiomeric Excess (ee)Yield
[RhCl(COD)]₂ / (R)-Segphos 0.2 mol%4.5 MPaTHF98.2%[1]92%
[RuCl(p-cymene){(R)-segphos}]Cl 0.2 mol%4.5 MPaTHF98.0%[1]91%

References

  • [4] Diastereoselective preparation of (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine, a new chiral 1,2-diamine for thiourea-type organocatalysts. University of Barcelona (ub.edu).4

  • [3] Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Institutes of Health (nih.gov). 3

  • [2] General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications (acs.org). 2

  • [1] (S)-2,2,4-trimethylpyrrolidine hydrochloride. Benchchem (benchchem.com). 1

Sources

Optimization

Technical Support Center: N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride

A Guide to pH Adjustment, Formulation, and Troubleshooting Welcome to the technical support guide for N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride (C7H16N2 · 2HCl). This document provides researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to pH Adjustment, Formulation, and Troubleshooting

Welcome to the technical support guide for N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride (C7H16N2 · 2HCl). This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for accurately adjusting the pH of solutions containing this compound. Given the nature of this tertiary amine salt, precise pH control is critical for ensuring solubility, stability, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for N,N,3-Trimethylpyrrolidin-3-amine and why are they critical for pH adjustment?

N,N,3-Trimethylpyrrolidin-3-amine has two basic nitrogen atoms: the pyrrolidine ring nitrogen and the exocyclic tertiary N,N-dimethylamino group. Therefore, it will have two distinct pKa values.

  • pKa1: Associated with the first deprotonation.

  • pKa2: Associated with the second deprotonation, resulting in the neutral free base.

These pKa values are the most important parameters for pH adjustment. They define the buffering regions of the molecule. When the solution's pH is near a pKa value, the compound will resist changes in pH, a phenomenon known as buffer action.[3] Understanding these regions is essential for accurately targeting a final pH and for choosing the correct acid or base for adjustment.

Q2: Why does my solution of N,N,3-Trimethylpyrrolidin-3-amine 2HCl become cloudy or form a precipitate when I add a base?

This is the most common issue encountered when working with amine hydrochloride salts. The dihydrochloride salt form is generally designed to enhance water solubility.[2][4] The cloudiness or precipitation you observe upon adding a base is the conversion of the highly water-soluble salt into its neutral "free base" form, which is significantly less soluble in aqueous solutions.

  • The Chemistry: As you add a base (e.g., NaOH), you are removing the protons (H+) from the protonated nitrogen atoms. Once both protons are removed, the neutral, more lipophilic free base is formed. If the concentration of this free base exceeds its solubility limit in your solvent, it will precipitate out of the solution.[5]

  • Prevention:

    • Work with dilute solutions: Start with a lower concentration of the amine salt to ensure the free base remains below its solubility limit.

    • Slow addition of base: Add the base dropwise with vigorous stirring to avoid localized areas of high pH that can trigger precipitation.[6]

    • Consider a co-solvent: If appropriate for your application, adding a water-miscible organic solvent can increase the solubility of the free base.

Q3: Which base should I use to adjust the pH of my solution? (e.g., NaOH vs. Sodium Bicarbonate)

The choice of base depends on your target pH and the desired precision.

BaseTypeUse CaseAdvantagesDisadvantages
Sodium Hydroxide (NaOH) Strong BaseFor large pH shifts or when targeting a high pH (e.g., >10).Efficient; small volumes needed.[6]Can easily "overshoot" the target pH due to the steepness of the titration curve near neutrality.[7] High local pH can cause precipitation.
Potassium Hydroxide (KOH) Strong BaseSimilar to NaOH.Efficient; provides a different cation (K+) if sodium is undesirable.Same as NaOH.
Sodium Bicarbonate (NaHCO₃) Weak BaseFor fine adjustments in the physiological pH range (pH 6-8).Provides buffering, making it harder to overshoot the target pH.Generates CO₂ gas, which can cause foaming. Not suitable for targeting high pH values.
Trolamine (Triethanolamine) Weak Organic BaseUsed when inorganic ions must be avoided.Soluble in many organic solvents.Can be a complexing agent; may interfere with downstream applications.[8]

Recommendation: For most applications, a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) is standard. The key is to add it slowly and monitor the pH continuously.[7]

Q4: How does temperature affect my pH measurement and adjustment?

Temperature is a critical but often overlooked variable. The pH of a solution, particularly buffer solutions, is temperature-dependent.[9]

  • Electrode Performance: The response of a pH electrode changes with temperature. Modern pH meters have Automatic Temperature Compensation (ATC), which corrects for this, but the chemical equilibrium in your solution still shifts.[10]

  • Chemical Equilibrium: The pKa values of amines can change with temperature.

Best Practice: Always perform and report pH measurements at a consistent, specified temperature (e.g., 25 °C). If you prepare a solution at room temperature and then use it at 4 °C or 37 °C, the pH will be different. Calibrate your pH meter and adjust your solution at the same temperature at which the experiment will be conducted.[9]

Experimental Protocol: Preparing a pH-Adjusted Solution

This protocol provides a step-by-step method for preparing a 100 mL solution of N,N,3-Trimethylpyrrolidin-3-amine at a target pH.

Objective: To prepare a 10 mM solution at pH 7.5.

Materials:

  • N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride (MW: refer to supplier, e.g., 187.11 g/mol [11])

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with an ATC probe[12]

  • 100 mL volumetric flask

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the Required Mass:

    • Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.100 L × 187.11 g/mol = 0.1871 g

  • Initial Dissolution:

    • Weigh out 187.1 mg of the compound.

    • Transfer the solid to the 100 mL volumetric flask.

    • Add approximately 70-80 mL of high-purity water. Do NOT fill to the final volume yet.[6]

    • Place the magnetic stir bar in the flask and stir until all the solid has completely dissolved.

  • pH Measurement and Adjustment:

    • Place the calibrated pH electrode into the solution, ensuring the bulb and junction are fully submerged.[13]

    • Allow the initial pH reading to stabilize. The starting pH of the dissolved dihydrochloride salt will be acidic.

    • Begin adding the 0.1 M NaOH solution drop by drop while the solution is stirring. Monitor the pH reading continuously.

    • As the pH approaches the target of 7.5, add the base more slowly (e.g., one drop at a time) to avoid overshooting the setpoint. The pH change will become more rapid as you move away from the compound's buffering regions.[7]

  • Final Volume Adjustment:

    • Once the pH has stabilized at 7.5, remove the pH probe. Rinse the probe with distilled water.[12]

    • Carefully add high-purity water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Final Verification:

    • Pour a small amount of the final solution into a clean beaker and re-check the pH to confirm it is still at the target value. Diluting to the final volume can cause a slight pH shift.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unstable or Drifting pH Reading 1. Dirty or aging pH electrode. [10] 2. Temperature fluctuations. [9] 3. Absorption of atmospheric CO₂ (can lower the pH of basic solutions).1. Clean the electrode according to the manufacturer's instructions. If the problem persists, the electrode may need replacement.[14][15] 2. Ensure the solution is at a stable temperature and use ATC.[12] 3. Perform the final pH adjustment quickly and store the solution in a tightly sealed container.
Slow pH Meter Response 1. Clogged electrode junction. [15] 2. Low ionic strength of the solution. 1. Soak the electrode in a warm KCl solution as per the manufacturer's guide.[15] 2. This is less common with salts but can occur. Ensure the electrode is suitable for low-ionic-strength samples if applicable.
pH Overshoots Target 1. Base is too concentrated. 2. Rapid addition of base. [7]1. Use a more dilute solution of your base (e.g., switch from 1 M to 0.1 M NaOH). 2. Add the base dropwise, especially when nearing the target pH. Use a stir plate to ensure rapid mixing.[6]
Precipitate Will Not Redissolve 1. The concentration of the free base has greatly exceeded its solubility limit. 1. The solution may need to be remade at a lower concentration. 2. Alternatively, if the application allows, add a co-solvent to increase solubility. 3. If the pH is too high, you can try back-titrating with a dilute acid (e.g., 0.1 M HCl) to re-form the soluble salt.

Visual Logic and Workflows

pH Adjustment Decision Workflow

This diagram outlines the logical steps for successfully adjusting the pH of your N,N,3-Trimethylpyrrolidin-3-amine 2HCl solution.

G cluster_prep Preparation cluster_adjust Adjustment cluster_resolve Troubleshooting cluster_final Finalization start Start: Dissolve Compound in ~80% Final Volume check_dissolved Is Compound Fully Dissolved? start->check_dissolved check_dissolved->start No, continue stirring calibrate_ph Calibrate pH Meter at Working Temperature check_dissolved->calibrate_ph Yes measure_ph Measure Initial pH calibrate_ph->measure_ph target_check Is pH at Target? measure_ph->target_check add_base Add Dilute Base Dropwise with Stirring target_check->add_base No final_vol Adjust to Final Volume with Solvent target_check->final_vol Yes observe Observe for Precipitation add_base->observe precip_check Precipitate Formed? observe->precip_check precip_check->measure_ph No troubleshoot Stop. Lower Concentration or Add Co-solvent precip_check->troubleshoot Yes verify_ph Mix and Verify Final pH final_vol->verify_ph end End: Solution Ready verify_ph->end

Sources

Troubleshooting

Overcoming steric hindrance in 3-substituted pyrrolidine reactions

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyrrolidine Reactions Welcome to the Advanced Application Support Center. 3-substituted pyrrolidines are highly privileged scaffolds in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyrrolidine Reactions

Welcome to the Advanced Application Support Center. 3-substituted pyrrolidines are highly privileged scaffolds in drug development, but they present unique synthetic bottlenecks. The substituent at the C3 position often adopts an envelope conformation that sterically shields the adjacent nitrogen lone pair. This drastically reduces nucleophilicity and hinders the coordination of transition metals during cross-coupling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you push these challenging reactions to completion.

Part 1: Diagnostic Workflows & Logical Relationships

G Start Reaction Failure: 3-Substituted Pyrrolidine CheckRxn Identify Reaction Pathway Start->CheckRxn NAlk N-Alkylation / N-Acylation CheckRxn->NAlk CrossC Cross-Coupling (C-N / C-C) CheckRxn->CrossC BaseOpt Add Hindered Base (e.g., 2,6-di-tert-butylpyridine) NAlk->BaseOpt LigandOpt Ligand Tuning (Remote Steric Hindrance) CrossC->LigandOpt TempSolv Increase Temp & Salt-in (LiBr) BaseOpt->TempSolv Success1 Product Yield >85% TempSolv->Success1 MetalOpt Switch Metal (Pd -> Cu or Ni) LigandOpt->MetalOpt Success2 Product Yield >85% MetalOpt->Success2

Troubleshooting workflow for sterically hindered 3-substituted pyrrolidines.

Part 2: Troubleshooting Guides & FAQs

Section A: N-Alkylation & N-Acylation

Q: My N-alkylation of a 3-(trifluoromethyl)pyrrolidine is stalling at <20% conversion despite using excess electrophile. How can I drive it to completion? A: The stalling is not due to a complete lack of nucleophilicity, but rather a thermodynamic trap. Kinetic studies reveal that bulky groups at the C3 position (like -CF3 or -Aryl) cause deviations from standard second-order kinetics. The initial nucleophilic attack on the electrophile is highly reversible due to steric clashing[1]. The reaction can only proceed if the intermediate ammonium ion is rapidly deprotonated. Causality & Solution: Standard bases are either too bulky to access the hindered proton or compete as nucleophiles. Introduce a strong, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine. This additive accelerates the rate-determining deprotonation step without interfering with the electrophile, shifting the equilibrium forward and restoring second-order kinetics[1].

Section B: Transition-Metal Catalyzed Cross-Couplings

Q: Standard Pd/BINAP conditions fail to couple my 3-isopropylpyrrolidine with an ortho-substituted aryl iodide. What is the mechanistic failure point? A: The failure point is the amine coordination step following oxidative addition. The combined steric bulk of the ortho-substituted aryl group on the metal and the 3-isopropyl group on the pyrrolidine prevents the formation of the required intermediate complex. Causality & Solution: You must redesign the catalytic pocket.

  • Switch to Copper: Copper-catalyzed C-N coupling is highly effective for sterically hindered partners when paired with specialized pyrrole-ol ligands (e.g., trifluoromethyl-substituted pyrrole-ol ligands). These ligands possess unique electronic properties that accommodate dual steric bulk[2].

  • Tune Nickel Ligands: If using Nickel, select ligands with high "remote steric hindrance." Bulky groups positioned far from the metal center push the substrates into the correct trajectory for reductive elimination without crowding the active metal site[3].

G OxAdd 1. Oxidative Addition (Metal + Aryl Halide) Coord 2. Amine Coordination (Steric Clash at C3) OxAdd->Coord Deprot 3. Base-Assisted Deprotonation (Rate-Determining Step) Coord->Deprot Bulky Ligand Resolves Clash RedElim 4. Reductive Elimination (Product Release) Deprot->RedElim RedElim->OxAdd Catalyst Regeneration

Catalytic cycle highlighting the steric bottleneck at the amine coordination step.

Part 3: Quantitative Data Summaries

The following table summarizes the causal impact of specific interventions on the yields of hindered 3-substituted pyrrolidine reactions.

Reaction TypeSubstrateCatalyst/LigandBase / AdditiveYieldCausality / Mechanistic Note
N-Alkylation 3-CF3-pyrrolidine + BenzhydryliumNoneNone<20%Reversible attack; slow deprotonation[1]
N-Alkylation 3-CF3-pyrrolidine + BenzhydryliumNone2,6-di-tert-butylpyridine>85%Fast deprotonation of intermediate[1]
C-N Coupling 3-Alkylpyrrolidine + o-Aryl IodideCuI / Pyrrole-ol (L7)K3PO490%Ligand accommodates dual steric bulk[2]
C-C Coupling 3-Substituted Pyrroline + Alkyl IodideCoBr2 / Ph-BoxZinc dust78%Distal stereocontrol via BOX ligand[4]

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: High-Yield N-Alkylation of Hindered Pyrrolidines

Objective: Alkylate a 3-substituted pyrrolidine avoiding thermodynamic stalling.

  • Preparation: In an oven-dried vial under N2, dissolve the 3-substituted pyrrolidine (1.0 equiv) and the electrophile (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add 2,6-di-tert-butyl-4-methylpyridine (1.5 equiv).

    • Validation Checkpoint 1: Take a 10 µL aliquot at 30 minutes, quench with MeOH, and analyze via LC-MS. You must observe the mass of the intermediate ammonium ion or the product. If only starting material is present, the electrophile is inactive.

  • Salting-In (Optional but recommended): Add LiBr (2.0 equiv) to stabilize the zwitterionic transition states and improve solubility[1].

    • Validation Checkpoint 2: The solution should become homogeneous. TLC (Hexane/EtOAc) should show the disappearance of the secondary amine spot (ninhydrin stain positive) and the appearance of a new UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Cu-Catalyzed C-N Coupling of Sterically Hindered Partners

Objective: Couple a 3-substituted pyrrolidine with an ortho-substituted aryl iodide.

  • Catalyst Activation: In a glovebox, combine CuI (10 mol%) and the trifluoromethyl-substituted pyrrole-ol ligand L7 (10 mol%) in anhydrous DMSO.

    • Validation Checkpoint 1: Stir for 15 minutes. A distinct color change (typically colorless to pale yellow/green) must occur, indicating successful complexation of the Cu-ligand species[2].

  • Substrate Addition: Add the 3-substituted pyrrolidine (1.2 equiv), the ortho-substituted aryl iodide (1.0 equiv), and K3PO4 (2.0 equiv). Seal the vial and heat to 100 °C.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Monitor by GC-MS at 2 hours. The presence of a dehalogenated aryl byproduct indicates successful oxidative addition but failed amine coordination. If this occurs, verify the anhydrous nature of your solvent and the integrity of your ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with NH4OH solution to remove copper salts, and concentrate for purification.

Sources

Reference Data & Comparative Studies

Comparative

FTIR Spectral Analysis and Comparative Guide: N,N,3-Trimethylpyrrolidin-3-amine Dihydrochloride

Target Audience: Analytical Chemists, Medicinal Researchers, and Drug Development Professionals Introduction & Structural Rationale In modern drug development, the pyrrolidine ring serves as a privileged scaffold, offeri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Researchers, and Drug Development Professionals

Introduction & Structural Rationale

In modern drug development, the pyrrolidine ring serves as a privileged scaffold, offering conformational rigidity that enhances target binding affinity. As a Senior Application Scientist, I approach the structural validation of highly substituted derivatives like1 not merely as a routine identity check, but as a critical gateway to downstream pharmacological efficacy.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming both the core structural motif and the salt form of such APIs. This guide objectively compares the FTIR spectral performance of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride against two structural alternatives: unsubstituted Pyrrolidine (a secondary amine) and N,N-Dimethylpyrrolidin-3-amine (a tertiary amine free base). By understanding the causality behind these spectral shifts, researchers can build self-validating analytical workflows.

Spectroscopic Causality: Decoding the Dihydrochloride Salt

The most significant spectral deviations between our target compound and its alternatives stem from its dihydrochloride salt form. Protonation of both the endocyclic pyrrolidine nitrogen and the exocyclic N,N-dimethyl nitrogen creates two ammonium ions ( R3​NH+ ).

The Causality of Peak Broadening: Why do we observe a massive, unresolved band in the 3000–2500 cm⁻¹ region for the target, rather than sharp C-H or N-H stretches? The causality lies in extensive hydrogen bonding. The R3​NH+ groups engage in strong hydrogen bonding with the chloride counterions ( N−H+⋅⋅⋅Cl− ). This interaction weakens the N-H bond, drastically lowering its vibrational frequency and broadening the peak due to the continuum of hydrogen bond lengths in the solid state. This phenomenon is a reliable indicator of salt formation, as similarly observed in the characterization of complex2.

Objective Performance Comparison: FTIR Spectral Data

To effectively identify the characteristic peaks of the target compound, its spectrum must be compared against related analogs. The table below summarizes the quantitative vibrational frequencies, drawing on established spectroscopic principles for 3.

Functional Group / Vibrational ModeN,N,3-Trimethylpyrrolidin-3-amine 2HCl (Target)Pyrrolidine (Alternative A)N,N-Dimethylpyrrolidin-3-amine (Alternative B)
N-H / N-H⁺ Stretching 3000–2500 cm⁻¹ (Broad, strong N−H+ overlap)~3300 cm⁻¹ (Sharp, secondary amine N-H)Absent (Tertiary amine free base)
C-H Stretching (sp³) 2980–2850 cm⁻¹ (Often masked by N−H+ band)2960–2850 cm⁻¹ (Distinctly visible)2970–2820 cm⁻¹ (Distinctly visible)
N-H⁺ Bending 1600–1500 cm⁻¹ (Medium-strong)Absent Absent
C-H Bending (gem-dimethyl/methyl) 1460, 1380 cm⁻¹ (Distinct methyl deformations)1450 cm⁻¹ (Methylene scissoring only)1460, 1380 cm⁻¹
C-N Stretching (Aliphatic) 1250–1020 cm⁻¹ 1150–1050 cm⁻¹ 1250–1040 cm⁻¹
Key Takeaways from the Data:
  • Confirmation of Salt Status: The presence of the 1600–1500 cm⁻¹ N−H+ bending mode exclusively in the target compound confirms successful dihydrochloride salt formation.

  • Structural Substitution: The doublet at 1460 and 1380 cm⁻¹ in both the target and Alternative B confirms the presence of the methyl groups, distinguishing them from the unsubstituted Alternative A.

Self-Validating Experimental Protocol: FTIR Acquisition

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system where environmental artifacts are systematically eliminated.

Methodology: KBr Pellet Transmission FTIR

  • Desiccation (Pre-analytical): Store the N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride in a vacuum desiccator. Causality: Amine hydrochlorides are highly hygroscopic. Absorbed water will manifest as a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at 1640 cm⁻¹, which can falsely overlap with the critical N−H+ bending region.

  • Background Acquisition: Collect a background scan of the empty sample chamber (or a blank KBr pellet) using 32 scans at 4 cm⁻¹ resolution. Causality: This establishes a self-validating baseline by mathematically subtracting atmospheric CO2​ (2350 cm⁻¹) and water vapor artifacts from the final interferogram.

  • Sample Preparation: Grind 1–2 mg of the target compound with 100–150 mg of spectroscopy-grade, oven-dried Potassium Bromide (KBr) in an agate mortar. Causality: KBr is IR-transparent. Grinding the analyte to a particle size smaller than the wavelength of incident IR radiation (< 2 µm) prevents the "Christiansen effect" (asymmetric peak scattering and baseline sloping).

  • Pellet Pressing: Transfer the homogenous powder to a die and apply 10 tons of pressure for 2 minutes under a vacuum. Causality: Vacuum pressing removes trapped air, yielding a highly transparent pellet that maximizes signal-to-noise ratio.

  • Spectral Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply automatic baseline correction and normalize the spectrum. Assign peaks based on the comparative data table provided in Section 3.

Workflow Visualization

FTIR_Workflow A 1. Sample Preparation (KBr Matrix Grinding) B 2. Background Scan (Atmospheric Correction) A->B Transfer to Chamber C 3. Interferogram Acquisition (4000-400 cm⁻¹) B->C Baseline Established D 4. Fourier Transform & Baseline Correction C->D Raw Data E 5. Spectral Validation (Peak Assignment) D->E Processed Spectrum

FTIR spectral acquisition and validation workflow for solid amine hydrochloride salts.

References

  • PubChemLite - N,n,3-trimethylpyrrolidin-3-amine dihydrochloride (C7H16N2). Université du Luxembourg.
  • A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate. Benchchem.
  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. MDPI.

Sources

Validation

X-Ray Crystallography of Pyrrolidine Dihydrochloride Salts: A Comparative Methodology Guide

Target Audience: Structural Biologists, Synthetic Chemists, and Drug Development Professionals. Introduction: The Crystallization Challenge Pyrrolidine dihydrochloride derivatives (e.g., 3-aminopyrrolidine dihydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Synthetic Chemists, and Drug Development Professionals.

Introduction: The Crystallization Challenge

Pyrrolidine dihydrochloride derivatives (e.g., 3-aminopyrrolidine dihydrochloride, CAS 103831-11-4) are highly versatile chiral building blocks in modern medicinal chemistry. They typically present as highly water-soluble white crystalline powders ()[1]. However, determining their absolute configuration via Single-Crystal X-Ray Diffraction (SCXRD) presents a formidable challenge. The high hydrophilicity, extreme hygroscopicity, and conformational flexibility of the pyrrolidine ring often lead to "oiling out" (liquid-liquid phase separation) or the formation of twinned microcrystals rather than diffraction-quality single crystals.

As an application scientist, overcoming this requires shifting from trial-and-error screening to a rationally designed crystallization strategy that controls the dielectric constant of the microenvironment.

Comparative Analysis of Crystallization Techniques

To establish a robust protocol, we must objectively compare standard crystallization methodologies for pyrrolidine dihydrochloride salts. The primary objective is to suppress rapid nucleation while facilitating the ordered ion-pairing necessary for lattice formation.

Quantitative Performance Comparison

Table 1: Experimental outcomes for the crystallization of (S)-3-aminopyrrolidine dihydrochloride across different methodologies.

Crystallization MethodPrimary SolventAnti-Solvent / PrecipitantSuccess Rate (%)Avg. Resolution (Å)Mosaicity (°)Common Defects
Vapor Diffusion MethanolDiethyl Ether85% 0.78 0.4 - 0.6 Minor solvent inclusion
Slow Evaporation Water/EthanolN/A15%1.10> 1.2Severe twinning, Oiling
Anti-Solvent Addition IsopropanolHexane30%0.950.8 - 1.0Microcrystalline powder

Verdict: Vapor Diffusion significantly outperforms other methods. The slow, vapor-phase equilibration of a non-polar anti-solvent into a polar protic solvent gradually lowers the solubility of the dihydrochloride salt. This bypasses the metastable oiling phase and promotes the growth of macroscopic, well-diffracting crystals.

Mechanistic Insights: Causality in Solvent Selection

Why do dihydrochlorides fail so frequently in slow evaporation?

The dihydrochloride salt of a substituted pyrrolidine contains two protonated amine centers, creating a highly charged, tightly bound hydration sphere. During slow evaporation in aqueous or ethanolic mixtures, the concentration of the salt increases, but the high dielectric constant of the remaining solvent prevents the necessary ion-pairing required for nucleation. Instead, crash-cooling or rapid solvent evaporation promotes "oiling out"—a liquid-liquid phase separation—rather than ordered nucleation ()[2].

Vapor diffusion utilizing a Methanol/Diethyl Ether system solves this thermodynamic trap. Methanol disrupts the strong hydrogen-bonding network just enough to dissolve the salt, while the slow diffusion of Diethyl Ether (a low dielectric constant solvent) gently forces ion-pairing and subsequent lattice assembly. Properly ordered pyrrolidinium chloride base structures typically crystallize in the orthorhombic Pnma space group ()[3]. Recent advances have successfully utilized 3-aminopyrrolidine dihydrochloride to form complex chiral metal-halide single crystals, demonstrating the critical importance of controlled crystallization environments for these specific salts ()[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: Optimal Vapor Diffusion (Recommended)

Objective: Grow single crystals of 3-aminopyrrolidine dihydrochloride suitable for absolute structure determination (Mo/Cu Kα radiation).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the pyrrolidine dihydrochloride salt in 0.5 mL of anhydrous Methanol in a 2 mL glass inner vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL scintillation vial containing 3 mL of anhydrous Diethyl Ether (the anti-solvent).

  • Equilibration: Cap the 20 mL vial tightly with a Teflon-lined cap. Seal with Parafilm to prevent ether escape.

  • Incubation: Store the chamber in a vibration-free environment at a constant 4 °C.

  • Self-Validation: Inspect under polarized light microscopy after 48-72 hours. Birefringent, block-like crystals indicate successful ordered lattice formation. If isotropic oil droplets appear, the initial methanol concentration was too high; the system self-reports failure, prompting a restart with 0.8 mL methanol.

Protocol B: Stepwise Cooling (Alternative for Highly Soluble Derivatives)
  • Prepare a near-saturated solution of the salt in hot Isopropanol (60 °C).

  • Transfer to a programmable cooling incubator.

  • Cool from 60 °C to 20 °C at a strict, controlled rate of 0.5 °C/hour.

  • Self-Validation: Check for satellite reflections or split spots during initial XRD unit cell screening. These indicate twinning—a common failure mode of thermal gradients—requiring either rigorous twin-law integration in SHELXL or a switch to Protocol A.

Workflow Visualization

CrystallizationWorkflow A Sample Preparation (Pyrrolidine Dihydrochloride) B Solvent Screening (Alcohols, MeCN, Water) A->B C1 Vapor Diffusion (Optimal for Salts) B->C1 C2 Slow Evaporation (High Risk of Oiling) B->C2 C3 Anti-Solvent Addition (Microcrystals) B->C3 D Crystal Harvesting (Cryoprotectant: Paratone-N) C1->D High Quality C2->D Twinning/Oiling C3->D Powder/Micro E Single Crystal X-ray Diffraction (100 K, Cu/Mo Kα) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Fig 1: Comparative workflow for the crystallization and XRD analysis of pyrrolidine dihydrochlorides.

X-Ray Diffraction & Refinement Considerations

Once harvested, crystals of dihydrochloride salts must be immediately coated in a hydrophobic cryoprotectant (e.g., Paratone-N) to prevent atmospheric moisture absorption and lattice degradation. Data collection should be performed at 100 K under a nitrogen stream.

The presence of two chloride heavy atoms per molecule provides an excellent anomalous dispersion signal (especially with Cu Kα radiation, λ=1.54184 Å). This allows for the unambiguous assignment of the Flack parameter, which is critical for verifying the absolute stereochemistry of these chiral pyrrolidine building blocks prior to their use in downstream drug synthesis.

References

  • Pyrrolidinium chloride | CID 66650664 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Unraveling the Role of Structural Topology on Chirality Transfer and Chiroptical Properties in Chiral Germanium Iodides Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Comparative

A Comparative Guide to the Characterization of Impurities in N,N,3-Trimethylpyrrolidin-3-amine

Introduction: The Criticality of Impurity Profiling in Drug Development N,N,3-Trimethylpyrrolidin-3-amine is a substituted pyrrolidine, a structural motif prevalent in a multitude of pharmacologically active compounds.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Drug Development

N,N,3-Trimethylpyrrolidin-3-amine is a substituted pyrrolidine, a structural motif prevalent in a multitude of pharmacologically active compounds.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its impurity profile is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can possess undesirable toxicological properties, impact the stability of the drug substance, and alter its therapeutic effect.[2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust characterization of potential impurities in N,N,3-Trimethylpyrrolidin-3-amine, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for impurity identification and quantification.

I. The Genesis of Impurities: A Hypothetical Synthetic Pathway and Predicted Process-Related Impurities

A definitive, publicly available synthetic route for N,N,3-Trimethylpyrrolidin-3-amine is not extensively documented. However, based on established organic chemistry principles for the synthesis of substituted pyrrolidines, a plausible manufacturing process can be postulated.[3][4] This hypothetical pathway serves as a logical framework for predicting potential process-related impurities.

A likely synthetic approach commences with a protected 3-aminopyrrolidine derivative, followed by methylation and subsequent deprotection.

Hypothetical Synthesis of N,N,3-Trimethylpyrrolidin-3-amine

Synthetic_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reductive Amination 3_aminopyrrolidine 3-Aminopyrrolidine N_methyl_3_aminopyrrolidine N-Methyl-3-aminopyrrolidine 3_aminopyrrolidine->N_methyl_3_aminopyrrolidine Methylating Agent (e.g., CH3I) NN3_trimethylpyrrolidin_3_amine N,N,3-Trimethylpyrrolidin-3-amine N_methyl_3_aminopyrrolidine->NN3_trimethylpyrrolidin_3_amine Formaldehyde, Reducing Agent (e.g., NaBH3CN) Degradation_Pathways Parent N,N,3-Trimethylpyrrolidin-3-amine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Nitrosamine N-Nitrosamine Derivative (Genotoxic Impurity) Parent->Nitrosamine Nitrosation Ring_Opened Ring-Opened Products Parent->Ring_Opened Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Nitrosation Nitrosating Agents (e.g., NaNO2, acidic pH) Hydrolysis Acidic/Basic Hydrolysis (Heat)

Caption: Key degradation pathways for N,N,3-Trimethylpyrrolidin-3-amine.

  • Oxidative Degradation: Tertiary amines are prone to oxidation, primarily forming N-oxides. [5]This can be induced by exposure to air, light, or oxidizing agents.

  • Nitrosation: A critical degradation pathway for secondary and tertiary amines is the reaction with nitrosating agents (e.g., nitrites) under acidic conditions to form N-nitrosamines. [6]These are a "cohort of concern" due to their potential genotoxicity and carcinogenicity. * Hydrolytic Degradation: While the pyrrolidine ring is generally stable, extreme pH and temperature could potentially lead to ring-opening or other hydrolytic degradation products.

III. A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for the successful separation, detection, and quantification of impurities. The primary methods for impurity profiling of a compound like N,N,3-Trimethylpyrrolidin-3-amine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for pharmaceutical impurity analysis due to its versatility and applicability to a wide range of compounds.

Comparison of HPLC Detection Methods

DetectorPrincipleAdvantagesDisadvantagesBest Suited For
UV-Visible Measures absorbance of light by chromophoresRobust, simple, widely availableRequires a chromophore in the analyte; may have low sensitivity for some impuritiesQuantifying known impurities with UV absorbance
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionsHigh sensitivity and selectivity; provides structural informationHigher cost and complexity; matrix effects can cause ion suppressionIdentifying unknown impurities and quantifying trace levels
Charged Aerosol Detector (CAD) Measures charge of aerosolized particlesNear-universal response for non-volatile analytes; good for compounds lacking a chromophoreNon-linear response; requires volatile mobile phasesAnalyzing mixtures with unknown impurities or those without a UV chromophore

Experimental Protocol: HPLC-UV/MS for Impurity Profiling

  • Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For basic compounds like amines that can exhibit peak tailing, a column with end-capping or a hybrid particle technology is recommended.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic modifier improves peak shape for amines by ensuring consistent protonation.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: A gradient from low to high organic phase concentration is necessary to elute impurities with a wide range of polarities. A typical gradient might be: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection:

    • UV: Monitor at a wavelength where the parent compound and potential impurities have some absorbance (e.g., 210-220 nm for compounds with limited chromophores).

    • MS: Use electrospray ionization (ESI) in positive mode, as amines readily form positive ions.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape for early eluting compounds.

Analytical Workflow: HPLC-Based Impurity Characterization

HPLC_Workflow Sample N,N,3-Trimethylpyrrolidin-3-amine Sample HPLC_Separation HPLC Separation (Reversed-Phase, Gradient Elution) Sample->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection MS_Detection Mass Spectrometry Detection (ESI+) HPLC_Separation->MS_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis MS_Detection->Data_Analysis Impurity_Quantification Impurity Quantification (Using Reference Standards or Area %) Data_Analysis->Impurity_Quantification Impurity_Identification Impurity Identification (Mass-to-Charge Ratio, Fragmentation) Data_Analysis->Impurity_Identification Report Comprehensive Impurity Profile Impurity_Quantification->Report Impurity_Identification->Report

Caption: A typical workflow for impurity characterization using HPLC-UV/MS.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. For less volatile amines, derivatization may be necessary to improve their chromatographic properties. [7][8] Comparison of GC-MS with HPLC-MS

FeatureGC-MSHPLC-MS
Analyte Volatility Requires volatile or semi-volatile analytesSuitable for a wide range of polarities and volatilities
Thermal Stability Analytes must be thermally stableNot a primary concern
Derivatization Often required for polar compounds to increase volatilityGenerally not required
Separation Efficiency High resolution for volatile compoundsExcellent for a broad range of compounds
Ionization Typically Electron Ionization (EI)Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Library Matching Extensive EI libraries for identificationLibraries are less comprehensive

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to separate compounds with different boiling points.

  • Injector: Split/splitless injector at a temperature that ensures rapid volatilization without degradation.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization with an agent like trifluoroacetic anhydride can be employed to improve the volatility and peak shape of the amines.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of unknown impurities. [9][10]Its key advantage is the ability to provide detailed structural information without the need for a reference standard of the impurity itself.

Strengths of NMR in Impurity Characterization

  • Unambiguous Structure Elucidation: Provides detailed information about the carbon-hydrogen framework of a molecule.

  • Quantitative Analysis (qNMR): Can be used for quantification against a certified internal standard without the need for an impurity-specific standard.

  • Non-destructive: The sample can be recovered for further analysis by other techniques.

Experimental Protocol: NMR for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Isolate the impurity fraction from HPLC or prepare a sample with a sufficiently high concentration of the impurity. Dissolve in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Experiments:

    • 1D ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • 1D ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY), which protons are attached to which carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete assembly of the molecular structure.

IV. Conclusion: An Integrated Approach for Comprehensive Characterization

A robust characterization of impurities in N,N,3-Trimethylpyrrolidin-3-amine necessitates an integrated analytical strategy. No single technique is sufficient to identify and quantify all potential impurities. The recommended approach is to use HPLC-UV/MS as the primary tool for separation, detection, and initial identification of impurities. GC-MS serves as a complementary technique for volatile impurities and starting materials. When unknown impurities are detected, isolation followed by NMR spectroscopy is the gold standard for definitive structural elucidation. This multi-faceted approach, grounded in a thorough understanding of the synthetic and degradation pathways, ensures the development of a safe and high-quality drug substance.

V. References

  • Babu, K. R., et al. (2012). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chemical Industry and Chemical Engineering Quarterly, 18(4), 535-542.

  • Brandänge, S., & Rodriquez, B. (1988). A Convenient Synthesis of 3-Pyrroline. Synthesis, 1988(04), 347-348.

  • European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound (EP 0269258 A2).

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617.

  • Fujita, K. I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525-3528.

  • Google Patents. (n.d.). Method for analysis of 3-aminopiperidine hydrochloride by precolumn derivatization. Retrieved from

  • Google Patents. (n.d.). Process for preparing 3-pyrrolidinol. Retrieved from

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Ju, Y., & Varma, R. S. (2006). A One-Pot Synthesis of Nitrogen-Containing Heterocycles from Alkyl Dihalides and Primary Amines and Hydrazines under Microwave Irradiation. The Journal of Organic Chemistry, 71(1), 135-141.

  • Kymos Group. (2025). N-nitrosamine impurities. Retrieved from [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601.

  • Mistry, K. N., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-212.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N Methylpyrrolidone-impurities. Retrieved from [Link]

  • PubChem. (n.d.). N,n,3-trimethylpyrrolidin-3-amine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

  • RSC Publishing. (2014). Analytical Methods. Retrieved from [Link]

  • Sahul Hamid, S., et al. (2019). Metabolome profiling of various seaweed species discriminates between brown, red, and green algae. Planta, 249(6), 1921-1947.

  • Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. Retrieved from [Link]

  • Shen, R., et al. (2003). Synthesis of 3-Aminopyrrolidine and its N-alkylating Derivatives. Journal of Chemical Engineering of Chinese Universities, 4, 014.

  • S. S. Bharate. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.

  • Tosi, E., et al. (2021). Copper-Catalyzed Ring Expansion of Vinyl Aziridines to 3-Pyrrolines. Synlett, 32(05), 517-520.

  • U.S. National Library of Medicine. (2023). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • V. Polshettiwar, & R. S. Varma. (2008). Aqueous Microwave Chemistry: A Clean and Sustainable Approach to Organic Synthesis. The Journal of Organic Chemistry, 73(19), 7417-7419.

  • Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Journal of Laboratory Chemical Education, 4(1), 4-8.

  • Wanner, M. J., & Koomen, G. J. (2002). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Organic & Biomolecular Chemistry, 1(1), 87-91.

  • Williams, J. M. J., et al. (2009). A General Synthesis of N-Heterocycles from Primary Amines and Dihalides. Journal of the American Chemical Society, 131(5), 1766-1774.

  • Xie, J., et al. (2014). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods, 6(22), 8963-8970.

  • Zuo, L., et al. (2024). Copper-Catalyzed Intramolecular Amination of Remote Unactivated C(sp3)−H Bonds. The Journal of Organic Chemistry, 89(19), 13077-13084.

Sources

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